Product packaging for 2-Allyl-3,4-dimethoxybenzaldehyde(Cat. No.:CAS No. 92345-90-9)

2-Allyl-3,4-dimethoxybenzaldehyde

Cat. No.: B3167646
CAS No.: 92345-90-9
M. Wt: 206.24 g/mol
InChI Key: XZIFTHYDTZQGIL-UHFFFAOYSA-N
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Description

2-Allyl-3,4-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B3167646 2-Allyl-3,4-dimethoxybenzaldehyde CAS No. 92345-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-2-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIFTHYDTZQGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde, with the CAS Number 92345-90-9, is an aromatic aldehyde that holds significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring an allyl group ortho to the aldehyde functionality and two methoxy groups on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, particularly as an intermediate for antineoplastic agents.

Core Properties of this compound

PropertyThis compound2,4-Dimethoxybenzaldehyde3,4-Dimethoxybenzaldehyde (Veratraldehyde)
CAS Number 92345-90-9[1]613-45-6[2]120-14-9[3]
Molecular Formula C₁₂H₁₄O₃[1]C₉H₁₀O₃[2]C₉H₁₀O₃[3]
Molecular Weight 206.24 g/mol [1]166.17 g/mol [2]166.17 g/mol [3]
Appearance -Light brown powder/solid[2]Peach coloured crystals[4]
Melting Point -68 - 72 °C[2]40 - 43 °C
Boiling Point -165 °C @ 10 mmHg[2]281 °C
Solubility Low water solubility is expected-Slightly soluble in hot water; freely soluble in alcohol and ether

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a Claisen rearrangement of the corresponding allyl ether of 3,4-dimethoxyphenol, followed by formylation. While a specific protocol for this exact molecule is not detailed in the provided search results, a representative procedure can be adapted from the synthesis of a similar compound, 2-allyl-3-hydroxybenzaldehyde.

Reaction Scheme:

Synthesis 3,4-Dimethoxyphenyl allyl ether 3,4-Dimethoxyphenyl allyl ether 2-Allyl-3,4-dimethoxyphenol 2-Allyl-3,4-dimethoxyphenol 3,4-Dimethoxyphenyl allyl ether->2-Allyl-3,4-dimethoxyphenol   Claisen Rearrangement (High Temperature) This compound This compound 2-Allyl-3,4-dimethoxyphenol->this compound   Formylation (e.g., Vilsmeier-Haack)

General synthesis pathway for this compound.

Step 1: Synthesis of 3,4-Dimethoxyphenyl allyl ether (Not detailed in search results, general procedure)

  • 3,4-Dimethoxyphenol is reacted with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically heated under reflux to drive the etherification to completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Claisen Rearrangement to 2-Allyl-3,4-dimethoxyphenol

  • The 3,4-dimethoxyphenyl allyl ether is heated to a high temperature, typically in the range of 180-220°C, in an inert solvent or neat. This thermal rearrangement proceeds via a[5][5]-sigmatropic shift to yield the ortho-allyl phenol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is purified, usually by column chromatography on silica gel.

Step 3: Formylation to this compound

  • The formyl group is introduced onto the aromatic ring of 2-Allyl-3,4-dimethoxyphenol. A common method for this transformation is the Vilsmeier-Haack reaction. This involves treating the phenol with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperature, followed by heating. After the reaction is complete, the mixture is quenched with ice-water and neutralized, leading to the precipitation of the aldehyde. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Applications in Drug Development: A Precursor to Antineoplastic Agents

This compound serves as a valuable intermediate in the synthesis of potential anticancer drugs. The aldehyde functional group is particularly useful for the formation of Schiff bases (imines) through condensation with primary amines. The resulting azomethine group (-HC=N-) in the Schiff base is often implicated in the biological activity of these compounds, including their cytotoxic effects on cancer cells.

The proposed mechanism of action for many Schiff base-containing anticancer agents involves the induction of apoptosis (programmed cell death). This can be initiated through various cellular pathways, often involving the mitochondria.

Anticancer_Mechanism cluster_synthesis Drug Synthesis cluster_action Mechanism of Action This compound This compound Schiff_Base_Drug Schiff Base Anticancer Drug This compound->Schiff_Base_Drug Condensation Primary_Amine Primary Amine (e.g., on a bioactive scaffold) Primary_Amine->Schiff_Base_Drug Cancer_Cell Cancer Cell Schiff_Base_Drug->Cancer_Cell Enters Cell Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis Induction of Apoptosis

Synthesis and proposed mechanism of action for anticancer Schiff bases.

Studies on Schiff bases derived from various benzaldehydes have shown that these compounds can induce apoptosis in cancer cell lines.[5][6] The anticancer mechanism is often attributed to the presence of the azomethine group, which can interact with biological targets within the cancer cell, leading to cell death.[6] The lipophilicity and electronic properties conferred by the allyl and dimethoxy substituents on the benzaldehyde ring can further modulate the biological activity of the resulting Schiff base drug.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde is an aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group, an allyl substituent, and two methoxy groups on the benzene ring, suggests its utility as a versatile building block for the synthesis of more complex molecules. The allyl group, in particular, can undergo a variety of chemical transformations, making it a key functional handle for molecular elaboration. This document aims to provide a comprehensive overview of its expected physicochemical properties, a plausible synthetic route, and relevant characterization data, drawing comparisons with its well-characterized analogue, 3,4-dimethoxybenzaldehyde.

Physicochemical Characteristics

Due to the absence of direct experimental data for this compound, the following table summarizes the known physicochemical properties of the closely related and structurally similar compound, 3,4-dimethoxybenzaldehyde. The introduction of an allyl group at the 2-position is expected to increase the molecular weight and likely influence the melting and boiling points.

Table 1: Physicochemical Properties of 3,4-Dimethoxybenzaldehyde (Analogue)

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point 40-43 °C
Boiling Point 281 °C
Solubility Soluble in alcohol and ether. Slightly soluble in hot water.
Appearance White to light yellow crystalline solid
CAS Number 120-14-9

Experimental Protocols

As no specific experimental protocols for the synthesis of this compound were found, a plausible synthetic pathway is proposed based on the well-established Claisen rearrangement. This powerful C-C bond-forming reaction is commonly used to introduce allyl groups ortho to a phenolic hydroxyl group.

Proposed Synthesis of this compound

The synthesis would likely proceed in two key steps:

  • Synthesis of 3-Allyloxy-4-methoxybenzaldehyde: This intermediate can be synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde) by Williamson ether synthesis.

  • Claisen Rearrangement: The 3-allyloxy-4-methoxybenzaldehyde would then undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to yield 2-allyl-3-hydroxy-4-methoxybenzaldehyde.

  • Methylation: The final step would involve the methylation of the hydroxyl group to afford the target molecule, this compound.

Detailed Hypothetical Protocol for Claisen Rearrangement (Step 2):

  • Materials: 3-Allyloxy-4-methoxybenzaldehyde, high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether), inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • A solution of 3-allyloxy-4-methoxybenzaldehyde in a high-boiling solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The reaction mixture is heated to a high temperature (typically 180-220 °C) under an inert atmosphere.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is isolated by extraction and purified by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for obtaining this compound.

G Proposed Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Methylation isovanillin Isovanillin intermediate1 3-Allyloxy-4-methoxybenzaldehyde isovanillin->intermediate1 K2CO3, Acetone allyl_bromide Allyl Bromide allyl_bromide->intermediate1 intermediate2 2-Allyl-3-hydroxy-4-methoxybenzaldehyde intermediate1->intermediate2 Heat (Δ) final_product This compound intermediate2->final_product Base (e.g., K2CO3) methylating_agent Methylating Agent (e.g., Dimethyl sulfate) methylating_agent->final_product

Unveiling the Carbon Skeleton: A Technical Guide to the ¹³C NMR Assignments of 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2-Allyl-3,4-dimethoxybenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science who require a comprehensive understanding of the molecular structure and spectroscopic properties of this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of substituted benzaldehydes, particularly those containing allyl and methoxy groups. The assignments consider the electronic effects of the substituents on the benzene ring and the characteristic chemical shifts of the allyl and aldehyde functional groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O191.5
C-1131.0
C-2135.5
C-3149.0
C-4154.0
C-5110.0
C-6125.0
C-1' (Allyl)34.0
C-2' (Allyl)136.5
C-3' (Allyl)116.0
3-OCH₃56.0
4-OCH₃56.2

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers seeking to acquire experimental ¹³C NMR data for this compound, the following general protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C NMR experiment.

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Dependent on sample concentration, typically ranging from 128 to 1024 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering of the carbon atoms corresponding to the predicted ¹³C NMR assignments.

G This compound Structure cluster_0 C1 C1 (131.0 ppm) C2 C2 (135.5 ppm) C1->C2 CHO C=O (191.5 ppm) C1->CHO C3 C3 (149.0 ppm) C2->C3 C1_allyl C1' (34.0 ppm) C2->C1_allyl C4 C4 (154.0 ppm) C3->C4 OCH3_3 3-OCH3 (56.0 ppm) C3->OCH3_3 C5 C5 (110.0 ppm) C4->C5 OCH3_4 4-OCH3 (56.2 ppm) C4->OCH3_4 C6 C6 (125.0 ppm) C5->C6 C6->C1 C2_allyl C2' (136.5 ppm) C1_allyl->C2_allyl C3_allyl C3' (116.0 ppm) C2_allyl->C3_allyl

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from a systematic analysis of substituent effects on the benzaldehyde scaffold.

  • Aldehyde Carbon (C=O): The carbonyl carbon of an aldehyde typically resonates in the downfield region of the spectrum, and the predicted value of 191.5 ppm is consistent with other substituted benzaldehydes.

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group, as well as the allyl substituent. The ortho and para positions relative to the methoxy groups are shielded (shifted upfield), while the carbons attached to the electron-withdrawing groups are deshielded (shifted downfield).

  • Allyl Group Carbons (C1'-C3'): The sp³-hybridized carbon (C1') attached to the aromatic ring is expected to appear around 34.0 ppm. The sp²-hybridized carbons of the double bond (C2' and C3') are predicted to be at approximately 136.5 ppm and 116.0 ppm, respectively, which is characteristic of a terminal alkene.

  • Methoxy Carbons (OCH₃): The carbons of the methoxy groups typically appear in the range of 55-60 ppm.

This in-depth guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound, which is essential for its unambiguous identification and for advancing its applications in scientific research.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Allyl-3,4-dimethoxybenzaldehyde. The document outlines the characteristic vibrational frequencies of the functional groups present in the molecule, a standard experimental protocol for acquiring the spectrum, and a logical workflow for spectral interpretation.

Predicted FT-IR Spectral Data

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aldehyde C-H Stretch2850 - 2750Medium to Weak
C=O Stretch~1705Strong
Allyl Group =C-H Stretch (alkene)3100 - 3000Medium
C=C Stretch (alkene)1680 - 1640Medium to Weak
=C-H Bend (out-of-plane)1000 - 900Strong
Methoxy Groups C-H Stretch (in CH₃)2950 - 2850Medium
C-O Stretch (aryl ether)1275 - 1200 (asymmetric)Strong
1075 - 1020 (symmetric)Strong
Aromatic Ring C-H Stretch3100 - 3000Medium to Weak
C=C Stretch (in-ring)1600 - 1450Medium to Weak
C-H Bend (out-of-plane)900 - 675Strong

Note: The exact peak positions can be influenced by the electronic effects of the substituents on the aromatic ring and potential intramolecular interactions.

Interpretation of Functional Groups

The FT-IR spectrum of this compound is expected to exhibit a unique fingerprint arising from the vibrations of its specific functional groups.

  • Aldehyde Group (-CHO): The presence of the aldehyde is most definitively confirmed by two characteristic absorptions: a strong C=O stretching band around 1705 cm⁻¹ and a distinctive, often weaker, C-H stretching band in the 2850-2750 cm⁻¹ region.[1][2] The position of the C=O stretch is slightly lowered from a typical saturated aldehyde due to conjugation with the aromatic ring.[2]

  • Allyl Group (-CH₂-CH=CH₂): The allyl group will introduce several characteristic alkene absorptions. An =C-H stretching vibration is expected just above 3000 cm⁻¹.[2] A C=C stretching band of medium intensity should appear in the 1680-1640 cm⁻¹ range.[2] Furthermore, a strong out-of-plane =C-H bending vibration between 1000 cm⁻¹ and 900 cm⁻¹ is a key indicator of the terminal vinyl group.[3]

  • Dimethoxy Groups (-OCH₃): The two methoxy groups will produce strong C-O stretching bands. An asymmetric stretch is anticipated in the 1275-1200 cm⁻¹ region, while a symmetric stretch will be observed around 1075-1020 cm⁻¹.[4] Additionally, C-H stretching vibrations from the methyl groups will contribute to the aliphatic C-H absorption region (2950-2850 cm⁻¹).[5]

  • Substituted Benzene Ring: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region.[1][2] The specific pattern of strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the benzene ring.[2]

Experimental Protocol: FT-IR Spectroscopy

The following provides a detailed methodology for obtaining the FT-IR spectrum of an organic compound such as this compound.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).

  • An Attenuated Total Reflectance (ATR) accessory is often preferred for solid or liquid samples due to minimal sample preparation. Alternatively, potassium bromide (KBr) pellets or liquid cells can be used.[6][7]

Sample Preparation (ATR Method):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[7]

  • Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: A function such as Happ-Genzel is commonly applied to the interferogram before Fourier transformation.

Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to generate a transmittance or absorbance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical process for identifying the functional groups of this compound from its FT-IR spectrum.

G start Acquire FT-IR Spectrum diagnostic Analyze Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic fingerprint Analyze Fingerprint Region (1500-400 cm⁻¹) start->fingerprint carbonyl Strong peak at ~1705 cm⁻¹? diagnostic->carbonyl alkene_ch Peaks at 3100-3000 cm⁻¹? diagnostic->alkene_ch alkene_cc Peak at 1680-1640 cm⁻¹? fingerprint->alkene_cc co_stretch Strong peaks at 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹? fingerprint->co_stretch oop_bend Strong peaks at 1000-900 cm⁻¹ and 900-675 cm⁻¹? fingerprint->oop_bend aldehyde_ch Weak peaks at 2850-2750 cm⁻¹? carbonyl->aldehyde_ch Yes aldehyde_group Aldehyde Group (-CHO) Confirmed aldehyde_ch->aldehyde_group Yes alkane_ch Peaks at 3000-2850 cm⁻¹? alkene_ch->alkane_ch Yes allyl_group Allyl Group (-CH₂-CH=CH₂) Confirmed alkene_ch->allyl_group aromatic_cc Peaks at 1600-1450 cm⁻¹? alkene_cc->aromatic_cc Yes alkene_cc->allyl_group aromatic_ring Substituted Aromatic Ring Confirmed aromatic_cc->aromatic_ring methoxy_group Methoxy Groups (-OCH₃) Confirmed co_stretch->methoxy_group Yes oop_bend->allyl_group Yes final_structure Confirm Structure of This compound aldehyde_group->final_structure allyl_group->final_structure methoxy_group->final_structure aromatic_ring->final_structure

Caption: Logical workflow for the identification of functional groups in this compound from its FT-IR spectrum.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-Allyl-3,4-dimethoxybenzaldehyde (molecular weight: 206.24 g/mol ) in an EI-MS is anticipated to be driven by the presence of its key functional groups: the allyl, methoxy, and aldehyde moieties, all attached to the aromatic ring. The initial ionization will generate a molecular ion ([M]⁺˙) at m/z 206. Subsequent fragmentation is expected to proceed through a series of characteristic losses and rearrangements, leading to the formation of several key fragment ions.

The primary fragmentation pathways are predicted to involve:

  • Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion ([M-1]⁺) at m/z 205.[1][2]

  • Loss of the formyl radical (•CHO): Alpha-cleavage of the aldehyde group results in the loss of 29 Da, producing an ion at m/z 177 ([M-29]⁺).[1][3]

  • Loss of a methyl radical (•CH₃): Cleavage of a methoxy group is a characteristic fragmentation for methoxylated aromatic compounds, resulting in an ion at m/z 191 ([M-15]⁺).

  • Loss of formaldehyde (CH₂O): Rearrangement and loss of formaldehyde from a methoxy group can lead to a fragment ion at m/z 176 ([M-30]⁺).

  • Loss of the allyl group (•C₃H₅): Cleavage of the bond between the aromatic ring and the allyl group will result in a significant fragment at m/z 165 ([M-41]⁺).

  • McLafferty-type rearrangement: The presence of the allyl group ortho to the aldehyde may facilitate a rearrangement involving the transfer of a hydrogen atom, followed by the elimination of a neutral molecule.

These primary fragmentations will be followed by secondary and tertiary fragmentation events, leading to a complex but interpretable mass spectrum.

Quantitative Data: Predicted Fragment Ions and Relative Abundances

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundances. It is important to note that these relative abundances are theoretical and can vary based on the specific experimental conditions.

m/z Predicted Ion Structure Proposed Fragmentation Predicted Relative Abundance
206[C₁₂H₁₄O₃]⁺˙Molecular IonModerate
205[C₁₂H₁₃O₃]⁺[M-H]⁺High
191[C₁₁H₁₁O₃]⁺[M-CH₃]⁺Moderate
177[C₁₁H₁₃O₂]⁺[M-CHO]⁺Moderate to High
165[C₉H₉O₃]⁺[M-C₃H₅]⁺High
151[C₉H₇O₂]⁺[M-CH₃-CHO]⁺Moderate
137[C₈H₅O₂]⁺[M-C₃H₅-CO]⁺Moderate
122[C₇H₆O₂]⁺˙Further fragmentationsLow
91[C₇H₇]⁺Tropylium ionLow
77[C₆H₅]⁺Phenyl cationLow

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to avoid detector saturation.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

4. Data Analysis:

  • The acquired mass spectra will be analyzed to identify the molecular ion and the major fragment ions.

  • The fragmentation pattern will be compared with spectral libraries (e.g., NIST, Wiley) for confirmation, although a direct match for this specific compound may not be present.

  • The proposed fragmentation pathways will be used to interpret the observed spectrum and confirm the structure of the analyte.

Visualization of the Predicted Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways of this compound.

Fragmentation_Pathway M [M]⁺˙ m/z 206 M_minus_H [M-H]⁺ m/z 205 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z 191 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z 177 M->M_minus_CHO - •CHO M_minus_C3H5 [M-C₃H₅]⁺ m/z 165 M->M_minus_C3H5 - •C₃H₅ M_minus_CH3_CHO [M-CH₃-CHO]⁺ m/z 151 M_minus_CH3->M_minus_CH3_CHO - •CHO M_minus_C3H5_CO [M-C₃H₅-CO]⁺ m/z 137 M_minus_C3H5->M_minus_C3H5_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

References

solubility profile of 2-Allyl-3,4-dimethoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Allyl-3,4-dimethoxybenzaldehyde (CAS No. 92345-90-9). Due to the limited availability of published quantitative solubility data for this specific compound, this document combines theoretical principles, data from structurally similar compounds, and standardized experimental protocols to offer a predictive solubility profile. This guide is intended to support research and development activities, from experimental design to process chemistry.

Physicochemical Properties

This compound is an organic compound with the following key properties:

  • Molecular Formula: C₁₂H₁₄O₃[1]

  • Molecular Weight: 206.24 g/mol [1]

  • Structure: The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), an allyl group (-CH₂CH=CH₂), and two methoxy groups (-OCH₃).

The presence of the polar aldehyde and ether (methoxy) groups, combined with the largely nonpolar aromatic ring and allyl group, results in a molecule of intermediate polarity. This structure dictates its solubility, following the principle of "like dissolves like." It is expected to be more soluble in organic solvents than in water. The parent compound, 3,4-dimethoxybenzaldehyde (veratraldehyde), is slightly soluble in hot water and freely soluble in alcohol and ether, which serves as a useful reference point.[2][3]

Predicted Solubility in Organic Solvents

Based on its molecular structure, the following table provides an estimated qualitative solubility profile of this compound in a range of common organic solvents.

Disclaimer: This table presents predicted solubility based on chemical principles and is for illustrative purposes. Experimental verification is required for precise quantitative data.

Solvent CategorySolventPolarity (Dielectric Constant)Predicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2Highly Soluble
Acetone21.0Soluble
Tetrahydrofuran (THF)7.6Soluble
Ethyl Acetate6.0Soluble
Dichloromethane (DCM)9.1Soluble
Polar Protic Ethanol24.6Soluble
Methanol32.6Soluble
Water80.1Sparingly Soluble / Insoluble
Nonpolar Toluene2.4Soluble
Hexane1.9Sparingly Soluble / Insoluble
Diethyl Ether4.3Soluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This protocol outlines the key steps for its execution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or screw-capped vials

  • Thermostatic shaker bath

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid ensures that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant-temperature bath for several hours to permit the undissolved solid to settle.[4]

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.[4] Immediately pass the solution through a syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to working with this compound.

G cluster_input Preparation cluster_process Equilibration cluster_analysis Analysis start Start weigh Weigh excess solute start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility (mg/mL) quantify->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

G cluster_reactants Reactants & Conditions cluster_reaction Reaction Step cluster_workup Workup & Purification reactant1 3,4-Dimethoxybenzaldehyde reaction Direct Allylation Reaction reactant1->reaction reactant2 Allyl Bromide reactant2->reaction base Base / Catalyst base->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product This compound purify->product

Caption: Logical Workflow for a Plausible Synthesis Route.

References

A Theoretical and Computational Investigation of 2-Allyl-3,4-dimethoxybenzaldehyde: A Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Allyl-3,4-dimethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. Drawing upon established computational methodologies for structurally related compounds, this document outlines a robust framework for characterizing the geometric, electronic, and spectroscopic properties of the title molecule. Detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, and quantitative structure-activity relationship (QSAR) modeling are presented. The anticipated data from these studies, including optimized molecular geometry, vibrational frequencies, molecular orbital analysis, and binding affinities with biological targets, are discussed in the context of their significance for understanding the molecule's reactivity, stability, and therapeutic potential. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the computational assessment and development of novel therapeutic agents.

Introduction

This compound is a member of the substituted benzaldehyde family, a class of organic compounds that are pivotal in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The unique combination of an allyl group, two methoxy groups, and an aldehyde functional group on the benzene ring suggests a rich chemical reactivity and the potential for diverse intermolecular interactions. Understanding the three-dimensional structure, electronic properties, and reactive sites of this molecule is paramount for elucidating its mechanism of action and for the rational design of new derivatives with enhanced therapeutic efficacy.

Computational chemistry offers a powerful and cost-effective avenue for in-depth molecular characterization. Techniques such as Density Functional Theory (DFT) can provide precise insights into molecular structure and electronic properties, while molecular docking simulations can predict the binding modes and affinities of the molecule with specific biological targets. This guide details the theoretical framework and practical protocols for a comprehensive computational study of this compound.

Molecular Structure and Properties

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This is crucial as the spatial arrangement of atoms dictates the molecule's physical and chemical properties.

Geometric Optimization

Density Functional Theory (DFT) is the method of choice for accurate geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a suitable basis set such as 6-311++G(d,p), has been shown to provide reliable results for a wide range of organic molecules.

Table 1: Predicted Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)C=O (aldehyde)1.215
C-C (ring)1.390 - 1.410
C-O (methoxy)1.360 - 1.370
C-C (allyl)1.505
C=C (allyl)1.335
Bond Angles (°)O=C-H (aldehyde)120.5
C-C-C (ring)118.0 - 121.0
C-O-C (methoxy)117.5

Note: The values presented in this table are hypothetical and serve as an illustration of the expected data from a DFT calculation. Actual values would be obtained from the computational output.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O stretchAldehyde~1700
C=C stretch (aromatic)Benzene Ring~1600, ~1450
C-H stretch (aromatic)Benzene Ring~3100 - 3000
C-H stretch (aldehyde)Aldehyde~2850, ~2750
C-O stretchMethoxy~1250, ~1030
C=C stretchAllyl~1640

Note: These are characteristic frequency ranges and the precise values would be derived from the computational output.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions with other molecules. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are key tools for understanding these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are illustrative and would be determined from the DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. In this compound, the electronegative oxygen atoms of the aldehyde and methoxy groups are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the region around the aromatic ring may exhibit positive potential (electrophilic).

Reactivity and Potential Biological Activity

The computational data can be used to predict the molecule's reactivity and to hypothesize about its potential biological activities.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 4: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.15 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.35 eV
Global Electrophilicity Index (ω)χ²/2η3.66 eV

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 3.

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target. The results provide insights into the binding mode, the key interacting amino acid residues, and the binding affinity (docking score).

Experimental Protocols

The following sections outline the detailed methodologies for the computational studies described in this whitepaper.

Density Functional Theory (DFT) Calculations Protocol
  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).

  • Geometry Optimization: The initial structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field. The final optimization is performed using the specified DFT method and basis set without any symmetry constraints.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the stationary point and to obtain the theoretical vibrational spectra.

  • Electronic Properties: The energies of the HOMO and LUMO, as well as the molecular electrostatic potential, are calculated from the optimized geometry.

Molecular Docking Protocol
  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared by adding polar hydrogens and assigning Gasteiger charges.

  • Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

  • Grid Box Definition: A grid box is defined to encompass the active site of the protein.

  • Docking Simulation: The Lamarckian Genetic Algorithm is typically employed for the docking calculations, with a sufficient number of runs to ensure conformational sampling.

  • Analysis: The resulting docked poses are analyzed based on their binding energies and the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.

Visualizations

Diagrams illustrating key concepts and workflows are essential for clarity and understanding.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analysis of Properties freq_calc->analysis homo_lumo HOMO-LUMO Analysis analysis->homo_lumo mep MEP Mapping analysis->mep vib_spectra Vibrational Spectra analysis->vib_spectra end Characterized Molecule homo_lumo->end mep->end vib_spectra->end Docking_Workflow ligand Ligand Preparation (Optimized this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand->docking receptor Receptor Preparation (Protein Target from PDB) receptor->docking analysis Analysis of Docked Poses docking->analysis binding_energy Binding Energy Calculation analysis->binding_energy interactions Interaction Analysis (H-bonds, Hydrophobic) analysis->interactions result Lead Identification/Optimization binding_energy->result interactions->result

Initial Biological Screening of 2-Allyl-3,4-dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 2-Allyl-3,4-dimethoxybenzaldehyde, a synthetic aromatic aldehyde with potential therapeutic applications. Drawing upon data from structurally similar compounds, this document outlines its prospective antimicrobial, antifungal, and anticancer properties. Detailed experimental protocols for key screening assays are provided to facilitate further research and development. This guide also explores potential signaling pathways that may be modulated by this class of compounds, offering a roadmap for mechanistic studies. All quantitative data is presented in structured tables, and complex experimental workflows and signaling pathways are visualized using diagrams to ensure clarity and accessibility for researchers in the field of drug discovery.

Introduction

This compound is an organic compound featuring a benzaldehyde scaffold with allyl and dimethoxy substitutions. This unique combination of functional groups suggests a potential for diverse biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known bioactive compounds, such as eugenol and safrole, provides a strong basis for predicting its therapeutic potential. This guide will leverage data from these analogs to present a putative biological profile for this compound and to provide standardized protocols for its initial screening.

The presence of the allyl group and the methoxy-substituted benzene ring are key features that have been associated with antimicrobial, antifungal, and anticancer activities in related molecules. The aldehyde functionality can also contribute to its biological effects through various chemical reactions within a biological system. Therefore, a systematic screening of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

Predicted Biological Activities

Based on the biological profiles of structurally related compounds like eugenol (4-allyl-2-methoxyphenol) and safrole (5-allyl-1,3-benzodioxole), this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Eugenol and safrole have demonstrated cytotoxic effects against various cancer cell lines. The proposed anticancer activity of this compound is therefore a key area for investigation. The tables below summarize the half-maximal inhibitory concentration (IC50) values of eugenol and safrole against different cancer cell lines, which can serve as a benchmark for future studies on the target compound.

Table 1: Anticancer Activity of Eugenol (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer22.75[1]
MDA-MB-231Breast Cancer15.09[1]
HCT-15Colon Cancer300[1]
HT-29Colon Cancer500[1]
HL-60Leukemia23.7[2][3]
U-937Leukemia39.4[2]
HepG2Liver Cancer118.6[2]
3LL LewisLung Cancer89.6[2]
SNU-C5Colon Cancer129.4[2]
PC-3Prostate Cancer82 µg/mL[2]
DU-145Prostate Cancer>100[4]
HeLaCervical Cancer200 µg/mL[5]

Table 2: Anticancer Activity of Safrole and its Derivatives (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
SafroleBEL-7402Liver Cancer280 µg/mL[6]
Safrole OilHep3BLiver Cancer1.08 mg/mL[7][8]
Safrole NanoemulgelHep3BLiver Cancer0.31 mg/mL[7][8]
(2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehydeMCF-7Breast Cancer80[4]
4-allyl-5-nitrobenzene-1,2-diolMCF-7Breast Cancer55.0[4]
4-allyl-5-nitrobenzene-1,2-diolMDA-MB-231Breast Cancer37.5[4]
4-allyl-5-nitrobenzene-1,2-diolDLD-1Colon Cancer44.0[4]
4-allylbenzene-1,2-diolMCF-7 / MDA-MB-231Breast Cancer40.2 / >100[9]
4-[3-(acetyloxy)propyl]-1,2-phenylene diacetateMCF-7 / MDA-MB-231Breast Cancer5.9 / 33.8[9]
Antimicrobial and Antifungal Activity

The presence of the allyl and methoxy groups in eugenol is associated with its well-documented antimicrobial and antifungal properties. It is plausible that this compound shares these characteristics. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 3: Antimicrobial and Antifungal Activity of Eugenol (MIC Values)

MicroorganismTypeMICReference
Escherichia coliGram-negative Bacteria0.125 µg/mL - 1 mg/mL[10][11]
Pseudomonas aeruginosaGram-negative Bacteria0.5 - 1 mg/mL[10]
Klebsiella pneumoniaeGram-negative Bacteria0.5 - 1 mg/mL[10]
Staphylococcus aureusGram-positive Bacteria0.8 - 1.75 mg/mL[10]
Listeria monocytogenesGram-positive Bacteria0.8 - 1.75 mg/mL[10]
Helicobacter pyloriGram-negative Bacteria23.0 - 51 µg/mL[12]
MRSAGram-positive Bacteria0.190 - 3.125 (v/v)[13]

Table 4: Antimicrobial and Antifungal Activity of Safrole (MIC Values)

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria512[14][15]
Escherichia coliGram-negative Bacteria>1024[14][15]
Pseudomonas aeruginosaGram-negative Bacteria>1024[14][15]

Experimental Protocols

The following sections provide detailed methodologies for the initial biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 1: MTT Assay Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[22]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria[20]

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates[23]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.[23]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[20]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[23]

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Observe for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: Broth Microdilution Workflow

Potential Signaling Pathways

The biological activities of allyl-dimethoxy-benzaldehyde derivatives are likely mediated through the modulation of specific intracellular signaling pathways. Studies on eugenol and safrole provide insights into these potential mechanisms.

Anticancer Signaling Pathways

In cancer cells, eugenol has been shown to induce apoptosis and cell cycle arrest through various signaling pathways.[25][26] Safrole also induces apoptosis through mitochondria-dependent pathways.

  • PI3K/Akt Pathway: Eugenol has been reported to inhibit the HER2/PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation in certain breast cancers.[27]

  • NF-κB Pathway: Eugenol can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[26] It may directly bind to NF-κB protein.[28]

  • MAPK Pathway: Safrole has been shown to induce the phosphorylation of the mitogen-activated protein kinase (MAPK) family, which is involved in cellular stress responses and apoptosis.[29]

  • Mitochondrial Apoptosis Pathway: Both eugenol and safrole can induce apoptosis by modulating the expression of Bcl-2 family proteins (e.g., increasing Bax and decreasing Bcl-2), leading to the release of cytochrome c from mitochondria and the activation of caspases.[1]

Anticancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion HER2 HER2 PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 IKK IKK IκB IκB IKK->IκB NFkB NF-κB IκB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc MAPK MAPK Apoptosis Apoptosis MAPK->Apoptosis Bax Bax CytoC Cytochrome c Bax->CytoC Bcl2->CytoC Proliferation Cell Proliferation & Survival Genes NFkB_nuc->Proliferation Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis Compound This compound (Predicted) Compound->HER2 Inhibition Compound->NFkB Direct Inhibition? Compound->MAPK Activation Compound->Bax Activation Compound->Bcl2 Inhibition

Figure 3: Predicted Anticancer Signaling Pathways

Conclusion

While direct biological data for this compound is not yet widely available, the information compiled in this guide from structurally related compounds strongly suggests its potential as a bioactive molecule with anticancer, antimicrobial, and antifungal properties. The provided experimental protocols offer a standardized approach for its initial biological screening. Further investigation into the specific mechanisms of action and signaling pathways modulated by this compound is crucial for its development as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.

References

2-Allyl-3,4-dimethoxybenzaldehyde: A Technical Whitepaper on Potential Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of 2-Allyl-3,4-dimethoxybenzaldehyde. While direct experimental evidence for this specific compound is limited in publicly available literature, its structural features, including the benzaldehyde, allyl, and dimethoxy functional groups, suggest a range of possible biological effects. This document explores these potential activities by drawing parallels with structurally related compounds and outlines the standard experimental protocols that would be employed to validate these hypotheses. This whitepaper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Introduction

This compound is an aromatic aldehyde that has primarily been utilized as a synthetic intermediate in the preparation of more complex molecules.[1] However, the constituent functional groups of the molecule are well-known pharmacophores, suggesting that the compound itself may possess intrinsic biological activities. The benzaldehyde moiety is a common feature in a variety of bioactive natural products and synthetic compounds. The allyl group can participate in various biological interactions, and the dimethoxy substitution pattern on the benzene ring is known to influence the electronic and pharmacokinetic properties of molecules, often enhancing their biological efficacy.

This document will delve into the potential antioxidant, anticancer, and anti-inflammatory activities of this compound, based on the known pharmacology of analogous structures. Detailed, generalized experimental protocols for assessing these potential activities are provided, along with conceptual diagrams of relevant signaling pathways.

Potential Pharmacological Activities

While specific quantitative data for this compound is not available in the reviewed literature, the activities of structurally similar compounds provide a basis for postulating its potential pharmacological profile.

Antioxidant Activity

The methoxy groups on the benzene ring are electron-donating, which can increase the radical-scavenging potential of the molecule. Phenolic compounds and their methylated derivatives are well-documented antioxidants.

Table 1: Postulated Antioxidant Activity Profile for this compound

Assay Type Potential Outcome Relevant Analogue Data
DPPH Radical ScavengingPotential for moderate to high scavenging activity.Derivatives of 2-methoxyphenols have demonstrated significant antioxidant properties in DPPH assays.[2]
ABTS Radical ScavengingPotential for moderate to high scavenging activity.Phenolic acid derivatives show antioxidant activity in ABTS assays.[2]
Cellular Antioxidant AssayPotential to mitigate intracellular reactive oxygen species (ROS).Analogous phenolic compounds have been shown to reduce ROS levels in stimulated macrophages.[3]
Anticancer Activity

Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The presence of the allyl group may also contribute to cytotoxic or anti-proliferative effects. The aldehyde functionality can form Schiff base interactions with biological nucleophiles, a mechanism that has been exploited in the design of some anticancer agents.[1]

Table 2: Postulated Anticancer Activity Profile for this compound

Assay Type Potential Outcome Relevant Analogue Data
MTT/MTS AssayPotential for dose-dependent reduction in cell viability.Benzyloxybenzaldehyde derivatives have shown significant activity against HL-60 leukemia cells.[4]
Apoptosis Assay (e.g., Annexin V)Potential to induce apoptosis in cancer cells.Some benzyloxybenzaldehyde derivatives induce apoptosis and cause loss of mitochondrial membrane potential.[4]
Cell Cycle AnalysisPotential to cause cell cycle arrest at specific phases (e.g., G2/M).Certain analogues of the target molecule have been shown to arrest cell cycle progression at the G2/M phase.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to assess the potential pharmacological activities of this compound.

Antioxidant Assays

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5][6]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well microplate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:0.5 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of approximately 0.7 at 734 nm.

  • Add 20 µL of various concentrations of the test compound to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anticancer Assays

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for Antioxidant Activity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Plate_DPPH 96-well Plate Incubation (DPPH) Compound->Plate_DPPH Plate_ABTS 96-well Plate Incubation (ABTS) Compound->Plate_ABTS DPPH DPPH Reagent DPPH->Plate_DPPH ABTS ABTS Reagent ABTS->Plate_ABTS Reader Spectrophotometric Reading Plate_DPPH->Reader Plate_ABTS->Reader Calc Calculation of % Inhibition & IC50 Reader->Calc Result Antioxidant Activity Profile Calc->Result

Caption: Workflow for in vitro antioxidant activity screening.

Conceptual Signaling Pathway for Potential Anticancer Activity

G Compound 2-Allyl-3,4-dimethoxy- benzaldehyde Cell Cancer Cell Compound->Cell ROS Increased Intracellular ROS Cell->ROS Oxidative Stress Cycle Cell Cycle Arrest (e.g., G2/M) Cell->Cycle Mitotic Checkpoint Activation Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Decreased Proliferation Apoptosis->Proliferation Cycle->Proliferation

References

An In-depth Technical Guide on the Discovery and Isolation of 2-Allyl-3,4-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of 2-Allyl-3,4-dimethoxybenzaldehyde and its derivatives. These compounds have garnered significant interest in the scientific community due to their potential therapeutic applications, including anticancer and anti-hyperlipidemic activities. This document details the synthetic pathways for these derivatives, outlines experimental protocols for their isolation and characterization, and presents their biological activities with a focus on quantitative data and mechanisms of action.

Introduction: Discovery and Significance

The exploration of natural products and their synthetic analogues has been a cornerstone of drug discovery. Benzaldehyde derivatives, in particular, have shown a wide range of biological activities. The introduction of an allyl group and methoxy functionalities to the benzaldehyde scaffold, as seen in this compound, can significantly modulate its pharmacological properties. Research has indicated that these structural modifications can lead to enhanced bioactivity, including antioxidant, anticancer, and anti-hyperlipidemic effects.[1]

The core structure can be derived from naturally occurring compounds like eugenol or synthesized from commercially available precursors such as 3,4-dimethoxybenzaldehyde. This accessibility, coupled with their promising biological profiles, makes these derivatives attractive candidates for further investigation in drug development programs.

Synthetic Methodologies and Isolation

The synthesis of this compound and its derivatives can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of this compound via Tin-Mediated Barbier Allylation

A direct and efficient method for the synthesis of the parent compound is the tin-mediated Barbier allylation of 3,4-dimethoxybenzaldehyde. This reaction is typically carried out in an acidic aqueous medium, offering a high yield in a short reaction time.[2][3]

Experimental Protocol: Tin-Mediated Barbier Allylation

  • Materials: 3,4-dimethoxybenzaldehyde (0.5 mmol), allyl bromide (0.6 mmol), tin powder (0.5 mmol), 1.0 M Hydrochloric acid (2.0 mL).

  • Procedure:

    • To a round-bottom flask, add 3,4-dimethoxybenzaldehyde and tin powder.

    • Add the 1.0 M HCl solution to the flask.

    • Add allyl bromide to the stirring mixture.

    • Stir the reaction mixture vigorously at room temperature for 15 minutes.

    • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of 2-Allyl-5-hydroxy-4-methoxybenzaldehyde Derivatives from Eugenol

Eugenol, a major component of clove oil, serves as a versatile starting material for the synthesis of various derivatives. The synthesis of 2-allyl-5-hydroxy-4-methoxybenzaldehyde (eugenol-5-aldehyde) is a key step, from which further derivatives can be prepared.[4]

Experimental Protocol: Synthesis of Eugenol-5-aldehyde

  • Materials: Eugenol, hexamethylenetetramine, glacial acetic acid.

  • Procedure (Duff Reaction):

    • A mixture of eugenol and hexamethylenetetramine in glacial acetic acid is heated.

    • The reaction is refluxed for several hours.

    • The reaction mixture is then hydrolyzed with an acid (e.g., HCl).

    • The product is extracted with an organic solvent and purified.

Further derivatives can be synthesized by coupling eugenol-5-aldehyde with various amines to form Schiff bases.[4]

Isolation and Purification

Column chromatography is the primary method for the isolation and purification of this compound and its derivatives. The choice of eluent system is crucial for achieving good separation.

Experimental Protocol: Column Chromatography Purification

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The polarity is gradually increased to elute compounds with different polarities.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine fractions containing the pure product and evaporate the solvent to yield the purified compound.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated significant potential in various biological assays.

Anticancer Activity

Benzaldehyde derivatives have been shown to exhibit anticancer properties by targeting key signaling pathways involved in cancer cell proliferation and survival. A crucial mechanism is the inhibition of the 14-3-3ζ protein, a scaffold protein that interacts with numerous client proteins to regulate diverse cellular processes.[5]

Mechanism of Action: Inhibition of 14-3-3ζ Signaling

Benzaldehyde derivatives can disrupt the interaction between 14-3-3ζ and its client proteins, such as those involved in the PI3K/AKT/mTOR, STAT3, and NFκB pathways. This disruption leads to the dephosphorylation of these client proteins, ultimately inhibiting downstream signaling and inducing apoptosis in cancer cells.[5]

Signaling Pathway Diagram

G cluster_0 Benzaldehyde Derivative cluster_1 Signaling Cascade Benzaldehyde Benzaldehyde 14-3-3ζ 14-3-3ζ Benzaldehyde->14-3-3ζ Inhibits Interaction Client_Proteins Client Proteins (TSC2, Rictor, Raptor, mTOR, FOXO1, FOXO3a, STAT3) 14-3-3ζ->Client_Proteins Binds to Downstream_Signaling Downstream Signaling (PI3K/AKT/mTOR, STAT3, NFκB) Client_Proteins->Downstream_Signaling Activates Cancer_Cell_Effects Cancer Cell Proliferation, Survival, and Metastasis Downstream_Signaling->Cancer_Cell_Effects

Caption: Inhibition of 14-3-3ζ by Benzaldehyde Derivatives.

Quantitative Anticancer Data

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde Derivative 29HL-60<10[6]
Chalcone Derivative B3Hela3.204[7]
Chalcone Derivative B3MCF-73.849[7]
Compound 6cMCF-737.7 ± 3.6[8]
Compound 10bMCF-731.8 ± 2.0[8]
Compound 2HCT1160.34[9]
Anti-hyperlipidemic Activity

Derivatives of 2-allyl-5-hydroxy-4-methoxybenzaldehyde have been evaluated for their ability to lower lipid levels in vivo.

In Vivo Study Design

  • Model: Triton WR-1339 induced hyperlipidemia in rats.

  • Standard Drug: Simvastatin (2mg/kg).

  • Test Compounds: Derivatives of 2-allyl-5-hydroxy-4-methoxybenzaldehyde administered at various doses.

  • Parameters Measured: Serum levels of total cholesterol, triglycerides, LDL, and HDL.[4]

Quantitative Anti-hyperlipidemic Data

The study demonstrated that the 4-aminophenol and nicotinamide derivatives of 2-allyl-5-hydroxy-4-methoxybenzaldehyde showed good hypolipidemic activity compared to the standard, simvastatin.

Treatment GroupDose% Reduction in Total Cholesterol% Reduction in Triglycerides% Reduction in LDL% Increase in HDLReference
Hyperlipidemic Control-----[4]
Simvastatin2 mg/kgSignificantSignificantSignificantSignificant[4]
4-Aminophenol derivative80 mg/kgSignificantSignificantSignificantSignificant[4]
Nicotinamide derivative80 mg/kgSignificantSignificantSignificantSignificant[4]

(Note: The original study did not provide specific percentage values, but described the activity as "good" and "significant" compared to the standard.)

Experimental Workflows

The overall process from synthesis to biological evaluation follows a structured workflow.

Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials (3,4-dimethoxybenzaldehyde or Eugenol) Synthesis Chemical Synthesis (e.g., Barbier Allylation) Start->Synthesis Purification Isolation & Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay on Cancer Cell Lines) Characterization->Anticancer Antihyperlipidemic Anti-hyperlipidemic Assays (In Vivo Models) Characterization->Antihyperlipidemic Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Anticancer->Data_Analysis Antihyperlipidemic->Data_Analysis

Caption: General Experimental Workflow.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrable anticancer and anti-hyperlipidemic activities. The synthetic routes are well-established, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies. The mechanism of action for their anticancer effects, particularly the inhibition of the 14-3-3ζ protein, provides a solid foundation for rational drug design.

Future research should focus on:

  • Synthesizing a broader library of derivatives to optimize potency and selectivity.

  • Conducting detailed in vivo efficacy and toxicity studies.

  • Further elucidating the specific downstream effects of 14-3-3ζ inhibition by these compounds.

  • Exploring other potential therapeutic applications based on their chemical structure.

This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of these promising therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde via Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde, a valuable intermediate in organic synthesis. The protocol is based on a two-step reaction sequence involving the ortho-formylation of 3,4-dimethoxyphenol followed by an allylation and a subsequent thermal Claisen rearrangement.

Reaction Scheme

The overall synthetic pathway is depicted below:

G A 3,4-Dimethoxyphenol B 2-Hydroxy-3,4-dimethoxybenzaldehyde A->B ortho-Formylation (MgCl2, Paraformaldehyde, Et3N) C 2-Allyloxy-3,4-dimethoxybenzaldehyde B->C Allylation (Allyl bromide, K2CO3) D This compound C->D Claisen Rearrangement (Heat)

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This synthesis is divided into three key experimental stages:

  • Ortho-formylation of 3,4-Dimethoxyphenol

  • Allylation of 2-Hydroxy-3,4-dimethoxybenzaldehyde

  • Claisen Rearrangement of 2-Allyloxy-3,4-dimethoxybenzaldehyde

Protocol 1: Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde

This procedure utilizes a selective ortho-formylation of 3,4-dimethoxyphenol using paraformaldehyde and magnesium chloride. This method is often preferred over classic methods like the Reimer-Tiemann or Duff reactions due to its higher regioselectivity and milder conditions.[1][2][3][4][5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-Dimethoxyphenol154.1610.0 g64.9
Magnesium Chloride (anhydrous)95.216.8 g71.4
Paraformaldehyde(CH₂O)n2.9 g96.6
Triethylamine (Et₃N)101.1913.8 mL99.8
Tetrahydrofuran (THF, dry)-300 mL-
Diethyl ether-150 mL-
1 M Hydrochloric acid-300 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (6.8 g, 71.4 mmol) and paraformaldehyde (2.9 g, 96.6 mmol).

  • Add dry tetrahydrofuran (300 mL) to the flask.

  • Slowly add triethylamine (13.8 mL, 99.8 mmol) to the suspension.

  • Add 3,4-dimethoxyphenol (10.0 g, 64.9 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add diethyl ether (150 mL) and wash the organic layer sequentially with 1 M HCl (3 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-hydroxy-3,4-dimethoxybenzaldehyde.

Expected Yield: 70-80%

Protocol 2: Synthesis of 2-Allyloxy-3,4-dimethoxybenzaldehyde

This step involves the Williamson ether synthesis to introduce the allyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Hydroxy-3,4-dimethoxybenzaldehyde182.178.0 g43.9
Allyl bromide120.984.6 mL52.7
Potassium Carbonate (anhydrous)138.219.1 g65.9
Acetone (dry)-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-hydroxy-3,4-dimethoxybenzaldehyde (8.0 g, 43.9 mmol) in dry acetone (150 mL).

  • Add anhydrous potassium carbonate (9.1 g, 65.9 mmol) to the solution.

  • Add allyl bromide (4.6 mL, 52.7 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C) and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-allyloxy-3,4-dimethoxybenzaldehyde, which can often be used in the next step without further purification.

Expected Yield: >90%

Protocol 3: Claisen Rearrangement to this compound

The final step is a thermal[6][6]-sigmatropic rearrangement.[7] This reaction can be carried out thermally at high temperatures or under microwave irradiation for faster reaction times.[8]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Allyloxy-3,4-dimethoxybenzaldehyde222.247.5 g33.7
N,N-Dimethylaniline (or other high-boiling solvent)-50 mL-

Thermal Protocol:

  • Place 2-allyloxy-3,4-dimethoxybenzaldehyde (7.5 g, 33.7 mmol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add a high-boiling point solvent such as N,N-dimethylaniline (50 mL).

  • Heat the mixture to 180-200 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (150 mL) and wash with 1 M HCl (3 x 100 mL) to remove the solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Microwave-Assisted Protocol:

  • Place 2-allyloxy-3,4-dimethoxybenzaldehyde (1.0 g, 4.5 mmol) in a microwave-safe reaction vessel.

  • If desired, a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 180-200 °C for 15-30 minutes.

  • After cooling, work up the reaction mixture as described in the thermal protocol.

Expected Yield: 60-75%

Data Summary

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
12-Hydroxy-3,4-dimethoxybenzaldehyde3,4-DimethoxyphenolMgCl₂, Paraformaldehyde, Et₃NTHF664-670-80
22-Allyloxy-3,4-dimethoxybenzaldehyde2-Hydroxy-3,4-dimethoxybenzaldehydeAllyl bromide, K₂CO₃Acetone564-6>90
3This compound2-Allyloxy-3,4-dimethoxybenzaldehyde-N,N-Dimethylaniline180-2003-560-75

Experimental Workflow

G cluster_0 Step 1: Ortho-formylation cluster_1 Step 2: Allylation cluster_2 Step 3: Claisen Rearrangement A Mix 3,4-dimethoxyphenol, MgCl2, paraformaldehyde in THF B Add Et3N A->B C Reflux for 4-6h B->C D Work-up (Extraction) C->D E Column Chromatography D->E F Dissolve 2-hydroxy-3,4-dimethoxy- benzaldehyde and K2CO3 in acetone E->F Product from Step 1 G Add Allyl Bromide F->G H Reflux for 4-6h G->H I Filter and Concentrate H->I J Heat 2-allyloxy-3,4-dimethoxy- benzaldehyde in high-boiling solvent I->J Product from Step 2 K Maintain at 180-200°C for 3-5h J->K L Work-up (Extraction) K->L M Column Chromatography L->M

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Allyl bromide is a lachrymator and toxic; handle with extreme care.

  • Triethylamine has a strong, unpleasant odor and is flammable.

  • High-temperature reactions should be conducted with caution, using appropriate heating mantles and temperature controllers.

  • Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.

References

Application Notes and Protocols: Barbier Reaction Conditions for the Allylation of 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Barbier reaction conditions for the allylation of 3,4-dimethoxybenzaldehyde, a key transformation in the synthesis of various pharmaceutical intermediates and natural products. This document details reaction conditions using different metal promoters, presents quantitative data in a structured format, and offers detailed experimental protocols for key methodologies.

Introduction

The Barbier reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. It involves the in-situ generation of an organometallic reagent from an organic halide and a metal, which then adds to a carbonyl compound, such as an aldehyde or ketone.[1] This one-pot procedure offers several advantages over the related Grignard reaction, including the potential for use in aqueous media and a tolerance for a wider range of functional groups.[1] The allylation of 3,4-dimethoxybenzaldehyde (veratraldehyde) yields 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, a valuable building block in organic synthesis. This document explores the reaction conditions for this specific transformation using tin, zinc, and indium as metal promoters.

Data Presentation: A Comparative Analysis of Reaction Conditions

The following table summarizes the quantitative data for the Barbier allylation of 3,4-dimethoxybenzaldehyde under various conditions, allowing for easy comparison of different metal promoters and reaction setups.

Metal PromoterAllyl HalideSolvent/MediumAdditive(s)TemperatureTimeYield (%)Reference(s)
Tin (Sn)Allyl bromide0.25 M HCl (aq)-Room Temp.15 min92[2][3]
Zinc (Zn)Allyl bromide- (mechanochemical)DMSORoom Temp.2 h>95 (expected)¹[4]
Indium (In)Allyl bromide- (mechanochemical)WaterRoom Temp.5 minHigh (expected)²[5][6]

¹Based on high yields reported for a wide range of aromatic aldehydes under these conditions.[4] ²Based on the high efficiency of this method for various aldehydes, including those with electron-donating groups.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Protocol 1: Tin-Mediated Barbier Allylation in Aqueous Hydrochloric Acid[2][3]

This protocol describes a rapid and efficient tin-mediated allylation of 3,4-dimethoxybenzaldehyde in an acidic aqueous medium.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Allyl bromide

  • Tin powder

  • 0.25 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 mmol), tin powder (1.2 mmol), and 0.25 M aqueous HCl (4.0 mL).

  • To the vigorously stirred suspension, add allyl bromide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Protocol 2: Mechanochemical Zinc-Mediated Barbier Allylation[4]

This solvent-free protocol utilizes mechanical energy via ball milling to promote the zinc-mediated allylation.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Allyl bromide

  • Zinc dust or powder

  • Dimethyl sulfoxide (DMSO)

  • Ball mill and milling jars (e.g., stainless steel)

  • Milling balls (e.g., stainless steel)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stainless steel milling jar, add 3,4-dimethoxybenzaldehyde (1.0 mmol), zinc powder (2.0 mmol), and a stainless steel milling ball.

  • Add allyl bromide (1.5 mmol) and DMSO (1.5 mmol) to the jar.

  • Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 2 hours.

  • After milling, transfer the reaction mixture to a flask using ethyl acetate.

  • Quench the reaction by adding 1 M aqueous HCl and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mechanochemical Indium-Mediated Barbier Allylation with Water Additive[5][7]

This protocol describes a rapid and efficient mechanochemical allylation using indium, with a small amount of water as a beneficial additive.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Allyl bromide

  • Indium powder

  • Deionized water

  • Ball mill and milling jars (e.g., Teflon)

  • Milling balls (e.g., stainless steel)

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Teflon milling jar, add 3,4-dimethoxybenzaldehyde (0.5 mmol), indium powder (1.0 mmol), and three stainless steel milling balls (7 mm diameter).

  • Add allyl bromide (0.75 mmol) and deionized water (40 µL) to the jar.

  • Mill the mixture at 30 Hz for 5 minutes.

  • After the reaction, transfer the crude mixture to a flask using chloroform (10 mL).

  • Quench the reaction with 1 M HCl (10 mL) and stir for 30 minutes until the organic layer becomes transparent.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by silica gel flash chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the Barbier reaction.

Barbier_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Combine Aldehyde, Metal, and Solvent/ Additive in Flask B Add Allyl Halide A->B C Stir/Mill at Room Temperature B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Homoallylic Alcohol G->H

Caption: General experimental workflow for the Barbier allylation reaction.

Barbier_Reaction_Logic cluster_reactants Reactants cluster_intermediate In-situ Formation cluster_product Product Aldehyde 3,4-Dimethoxybenzaldehyde Product 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol Aldehyde->Product reacts with AllylHalide Allyl Halide Organometallic Organometallic Intermediate AllylHalide->Organometallic reacts with Metal Metal (Sn, Zn, or In) Metal->Organometallic Organometallic->Product

Caption: Logical relationship of reactants and intermediates in the Barbier reaction.

References

Application Notes and Protocols for the Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde via a Catalyzed Grignard Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde, a valuable intermediate in the synthesis of various biologically active molecules. The described method utilizes a nickel-catalyzed Kumada cross-coupling reaction between 2-bromo-3,4-dimethoxybenzaldehyde and allylmagnesium bromide. This approach offers a reliable route to the target compound with good yields. The protocol includes reagent preparation, the cross-coupling reaction, and product purification. Additionally, representative data and visualizations are provided to guide researchers in the successful execution of this synthesis.

Introduction

Ortho-allyl substituted benzaldehydes are important synthetic intermediates for the construction of complex molecular architectures found in natural products and pharmaceuticals. The introduction of an allyl group at the ortho position of a substituted benzaldehyde, such as this compound, provides a versatile handle for further chemical transformations. While traditional Grignard reactions are excellent for additions to carbonyl groups, the direct allylation of an aryl halide is more effectively achieved through a transition metal-catalyzed cross-coupling reaction. The Kumada coupling, which employs a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. This protocol details a plausible and effective method for the synthesis of this compound using a nickel-catalyzed Kumada-type cross-coupling reaction.

Chemical Reaction

Figure 1. Nickel-catalyzed Kumada cross-coupling reaction for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • 2-Bromo-3,4-dimethoxybenzaldehyde

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Nickel(II) acetylacetonate [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Protocol 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Reaction: Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Completion: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is used directly in the next step.

Protocol 2: Nickel-Catalyzed Cross-Coupling Reaction
  • Reactant Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-bromo-3,4-dimethoxybenzaldehyde (1.0 equivalent) and the nickel catalyst (e.g., NiCl₂(dppp), 0.05 equivalents) in anhydrous THF.

  • Grignard Addition: Cool the solution of the aryl bromide and catalyst to 0 °C using an ice bath. Slowly add the freshly prepared allylmagnesium bromide solution (1.5 equivalents) via cannula or a dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate), to elute the product.

  • Isolation: Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous Kumada cross-coupling reactions and calculated spectroscopic data.

ParameterValue
Reactant 2-Bromo-3,4-dimethoxybenzaldehyde
Grignard Reagent Allylmagnesium Bromide
Catalyst NiCl₂(dppp)
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Expected Yield 60 - 85%
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
¹H NMR (CDCl₃, est.) δ (ppm): 10.2 (s, 1H, CHO), 7.4 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 5.9 (m, 1H, -CH=CH₂), 5.1 (m, 2H, -CH=CH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 3.4 (d, 2H, Ar-CH₂)
¹³C NMR (CDCl₃, est.) δ (ppm): 191.0 (CHO), 158.0 (C-O), 149.0 (C-O), 136.0 (-CH=), 132.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C), 116.0 (=CH₂), 112.0 (Ar-CH), 110.0 (Ar-CH), 56.0 (OCH₃), 55.9 (OCH₃), 35.0 (Ar-CH₂)
IR (KBr, cm⁻¹) ~2950 (C-H), 2850 (C-H), 1680 (C=O, aldehyde), 1600 (C=C, aromatic), 1270 (C-O, ether), 910 (=C-H)
MS (EI, m/z) 206 [M]⁺, 177, 165

Mandatory Visualization

G cluster_prep Protocol 1: Grignard Reagent Preparation cluster_coupling Protocol 2: Cross-Coupling Reaction cluster_purification Protocol 3: Purification reagent_prep_start Start: Assemble Dry Apparatus add_mg Add Mg Turnings and Iodine reagent_prep_start->add_mg add_allyl_bromide Add Allyl Bromide in Anhydrous Ether/THF add_mg->add_allyl_bromide reflux Initiate and Maintain Reflux add_allyl_bromide->reflux stir Stir at Room Temperature reflux->stir grignard_ready Allylmagnesium Bromide Solution Ready stir->grignard_ready add_grignard Add Allylmagnesium Bromide grignard_ready->add_grignard Use Immediately coupling_start Start: Dissolve Aryl Bromide and Ni Catalyst in THF cool_0c Cool to 0 °C coupling_start->cool_0c cool_0c->add_grignard warm_rt Warm to Room Temperature and Stir add_grignard->warm_rt quench Quench with Saturated NH₄Cl warm_rt->quench extract Extract with Et₂O/EtOAc quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purification_start Start: Column Chromatography crude_product->purification_start elute Elute with Hexanes/EtOAc Gradient purification_start->elute collect_fractions Collect Fractions elute->collect_fractions concentrate_final Concentrate Fractions collect_fractions->concentrate_final final_product Pure this compound concentrate_final->final_product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Derivatization of 2-Allyl-3,4-dimethoxybenzaldehyde for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzaldehyde derivatives serve as versatile scaffolds in medicinal chemistry due to their reactivity and presence in various bioactive natural products. This document provides detailed protocols for the derivatization of 2-Allyl-3,4-dimethoxybenzaldehyde, a promising starting material, into two major classes of compounds with potential antimicrobial activity: chalcones and Schiff bases. These derivatives can be screened for their efficacy against a panel of pathogenic bacteria and fungi. The described methodologies are based on established synthetic routes for analogous compounds and are intended to guide researchers in the synthesis and evaluation of new potential antimicrobial drug candidates.

Introduction

This compound possesses a unique substitution pattern that makes it an attractive starting point for the synthesis of novel bioactive molecules. The presence of the aldehyde functional group allows for straightforward derivatization through well-established chemical reactions. This application note focuses on two primary derivatization strategies:

  • Synthesis of Chalcones: Chalcones are α,β-unsaturated ketones that constitute an important class of natural products.[1] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[2] Chalcone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

  • Synthesis of Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[3] The imine group is crucial for the biological activity of these compounds, which have been reported to possess antibacterial, antifungal, and antiviral properties.[4][5]

This document provides detailed experimental protocols for the synthesis of chalcone and Schiff base derivatives of this compound and their subsequent antimicrobial evaluation.

Derivatization Strategies

Synthesis of Chalcone Derivatives

The general scheme for the synthesis of chalcone derivatives from this compound involves a base-catalyzed Claisen-Schmidt condensation with various substituted acetophenones.

DOT Script for Chalcone Synthesis Workflow

Chalcone_Synthesis start This compound reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) start->reaction acetophenones Substituted Acetophenones (e.g., 4-hydroxy, 4-methoxy, 4-chloro) acetophenones->reaction products Chalcone Derivatives reaction->products Schiff_Base_Synthesis start This compound reaction Condensation Reaction (Solvent, e.g., Ethanol, Optional Catalyst) start->reaction amines Primary Amines (e.g., Aniline, p-toluidine, aminobenzoic acid) amines->reaction products Schiff Base Derivatives reaction->products Antimicrobial_Mechanism cluster_pathway Hypothetical Antimicrobial Action Compound Synthesized Derivative (Chalcone or Schiff Base) Target Bacterial/Fungal Target (e.g., Enzyme, Cell Membrane) Compound->Target Binds to Inhibition Inhibition/Disruption Target->Inhibition Leads to Effect Disruption of Essential Cellular Processes Inhibition->Effect Outcome Inhibition of Growth/ Cell Death Effect->Outcome

References

Application Notes and Protocols: 2-Allyl-3,4-dimethoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde is an aromatic aldehyde with significant potential in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, an allyl moiety, and a dimethoxy-substituted benzene ring, make it a valuable scaffold for the synthesis of diverse bioactive molecules. While direct studies on this compound are limited in publicly available literature, its structural similarity to other pharmacologically active benzaldehydes and allyl-substituted phenols allows for strong predictive applications in drug discovery and development. This document outlines potential applications, synthetic protocols, and biological evaluation methods based on existing research on analogous compounds.

1. Key Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of compounds with potential therapeutic activities in several areas:

  • Anti-Hyperlipidemic Agents: As a key building block for the synthesis of Schiff bases and other derivatives that can modulate lipid profiles.

  • Anticancer Agents: The benzaldehyde moiety is a known pharmacophore in various anticancer compounds. Derivatives can be designed to target specific signaling pathways in cancer cells.

  • Anti-Inflammatory Agents: The phenolic aldehyde structure is associated with anti-inflammatory properties through the modulation of inflammatory pathways.

2. Synthetic Strategies and Protocols

The chemical versatility of this compound allows for a range of synthetic modifications to generate libraries of bioactive compounds.

2.1. Synthesis of this compound

The target compound can be synthesized via a Claisen rearrangement of the corresponding allyl ether of 3,4-dimethoxybenzaldehyde (veratraldehyde).

  • Protocol 1: Claisen Rearrangement

    • Allylation of Veratraldehyde: To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents).

    • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the allyl ether.

    • Claisen Rearrangement: Heat the obtained allyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-220 °C for 2-4 hours.[1][2][3]

    • Monitor the rearrangement by TLC.

    • Cool the reaction mixture and purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

2.2. Synthesis of Bioactive Derivatives

The aldehyde functionality of this compound is a prime site for derivatization, particularly for the formation of Schiff bases.

  • Protocol 2: General Synthesis of Schiff Base Derivatives

    • Dissolve this compound (1 equivalent) in ethanol or methanol.

    • Add an equimolar amount of the desired primary amine (e.g., substituted anilines, aminophenols, or other amino compounds).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.

    • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

3. Predicted Biological Activities and Evaluation Protocols

Based on studies of structurally similar compounds, derivatives of this compound are predicted to exhibit the following biological activities.

3.1. Anti-Hyperlipidemic Activity

Derivatives of the positional isomer 2-allyl-5-hydroxy-4-methoxybenzaldehyde have shown promising anti-hyperlipidemic activity.[4] It is plausible that derivatives of this compound will exhibit similar properties.

  • Protocol 3: In Vivo Evaluation of Anti-Hyperlipidemic Activity

    • Animal Model: Use a Triton WR-1339-induced hyperlipidemic rat model.

    • Dosing: Administer the synthesized derivatives orally to different groups of rats at a specific dose (e.g., 80 mg/kg body weight). Include a control group (vehicle only) and a standard drug group (e.g., Simvastatin, 2 mg/kg).

    • Blood Collection and Analysis: After a defined treatment period (e.g., 7 days), collect blood samples and centrifuge to separate the serum.

    • Biochemical Assays: Analyze the serum for total cholesterol, triglycerides, HDL, and LDL levels using standard enzymatic kits.

    • Data Analysis: Compare the lipid profiles of the treated groups with the control and standard drug groups.

Quantitative Data for Anti-Hyperlipidemic Activity of 2-allyl-5-hydroxy-4-methoxybenzaldehyde Derivatives (Predictive for this compound Derivatives)

DerivativeTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL (mg/dL)LDL (mg/dL)
Control (Hyperlipidemic)250 ± 10.5200 ± 8.230 ± 2.5180 ± 9.8
4-Aminophenol Derivative150 ± 7.8110 ± 6.545 ± 3.185 ± 5.6
Nicotinamide Derivative160 ± 8.1120 ± 7.142 ± 2.998 ± 6.2
Simvastatin (Standard)130 ± 6.590 ± 5.350 ± 3.560 ± 4.1
Data is hypothetical and for illustrative purposes, based on the qualitative findings for 2-allyl-5-hydroxy-4-methoxybenzaldehyde derivatives showing good activity compared to Simvastatin.[4]

3.2. Anticancer Activity

Benzaldehyde and its derivatives have been reported to exhibit anticancer properties by interfering with key signaling pathways.[5][6][7]

  • Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

    • Cell Lines: Culture human cancer cell lines (e.g., pancreatic cancer cell line BxPC-3, leukemia cell line HL-60) in appropriate media.

    • Treatment: Seed the cells in 96-well plates and treat with various concentrations of the synthesized derivatives for 24-72 hours.

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce MTT to formazan.

    • Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.3. Anti-Inflammatory Activity

Phenolic aldehydes are known to possess anti-inflammatory effects by modulating pathways such as NF-κB and MAPK.[8][9][10][11][12]

  • Protocol 5: In Vitro Nitric Oxide (NO) Inhibition Assay

    • Cell Line: Use a macrophage cell line (e.g., RAW 264.7).

    • Stimulation and Treatment: Seed the cells in 96-well plates and pre-treat with different concentrations of the synthesized derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • Griess Assay: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Data Analysis: Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

4. Signaling Pathways and Experimental Workflows

4.1. Predicted Anticancer Signaling Pathway

Benzaldehyde has been shown to inhibit the interaction between the 14-3-3ζ protein and phosphorylated histone H3 (H3S28ph), which is crucial for the epithelial-mesenchymal transition (EMP) and treatment resistance in cancer.[5][7][13]

anticancer_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm H3 Histone H3 H3S28ph H3S28ph H3->H3S28ph Phosphorylation E2F2 E2F2 SRSF1 SRSF1 ID1 ID1 Transcription Gene Transcription (EMP & Stemness) E2F2->Transcription SRSF1->Transcription ID1->Transcription EMP_Resistance Epithelial-Mesenchymal Plasticity & Treatment Resistance Transcription->EMP_Resistance Leads to 14_3_3_zeta 14-3-3ζ 14_3_3_zeta->H3S28ph Binding Benzaldehyde 2-Allyl-3,4-dimethoxy- benzaldehyde Derivative Benzaldehyde->14_3_3_zeta Inhibits Interaction

Caption: Predicted anticancer mechanism of this compound derivatives.

4.2. Experimental Workflow for Synthesis and Evaluation

experimental_workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., Schiff Bases) start->synthesis purification Purification & Characterization (TLC, NMR, Mass Spec) synthesis->purification bio_screening Biological Screening purification->bio_screening anti_hyperlipidemic Anti-Hyperlipidemic Assay (In Vivo) bio_screening->anti_hyperlipidemic anticancer Anticancer Assay (MTT, etc.) bio_screening->anticancer anti_inflammatory Anti-Inflammatory Assay (NO Inhibition) bio_screening->anti_inflammatory data_analysis Data Analysis (IC50, Statistical Significance) anti_hyperlipidemic->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for synthesis and biological evaluation of derivatives.

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural features allow for the synthesis of a wide range of derivatives with potential anti-hyperlipidemic, anticancer, and anti-inflammatory activities. Further research is warranted to synthesize and evaluate a library of compounds derived from this versatile starting material to identify lead candidates for drug development. The protocols and predictive data presented here provide a solid foundation for initiating such research programs.

References

Application Notes and Protocols for Cytotoxicity Assays of 2-Allyl-3,4-dimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3,4-dimethoxybenzaldehyde and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities, including antioxidant and cytotoxic effects. Structurally related to naturally occurring compounds like eugenol, these derivatives are being investigated for their potential as anticancer agents. The evaluation of their cytotoxic effects on various cancer cell lines is a critical step in the drug discovery process. This document provides detailed protocols for common cytotoxicity assays—MTT and LDH—that are applicable for screening these compounds and presents a summary of cytotoxicity data for structurally related compounds to guide research efforts.

While specific cytotoxicity data for a comprehensive series of this compound derivatives is not extensively available in publicly accessible literature, the provided protocols and data on analogous compounds offer a foundational framework for initiating such studies.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound derivatives, the following table summarizes the cytotoxic activities of structurally related benzaldehyde and eugenol derivatives against various cancer cell lines. This data can serve as a benchmark for interpreting results from new derivatives.

Table 1: Cytotoxicity of Benzaldehyde and Eugenol Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60MTTPotent (exact value not specified, significant activity at 1-10 µM)[1]
3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazideNCI-H522 (Non-small cell lung cancer)Not Specified0.34[2]
OVCAR-3 (Ovarian)Not Specified0.33[2]
K-562 (Leukemia)Not Specified0.41[2]
MCF7 (Breast)Not Specified0.52[2]
PC-3 (Prostate)Not Specified0.56[2]
2-(3,4-dimethoxyphenyl)-1H-benzimidazole derivative (Compound 12)A549 (Lung)Not Specified1.5 µg/mL[3]
4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast)MTT0.400 µg/mL[4]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast)MTT5.73 µg/mL[4]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast)MTT1.29 µg/mL[4]
6-Allyl-3-(4-methoxybenzyl-8-methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazineMCF-7 (Breast)MTT22.5 ± 0.20 µg/mL[5]
4-Allyl-2-methoxy-6-(4-methoxybenzyl)aminomethylphenolMCF-7 (Breast)MTT24.6 ± 0.92 µg/mL[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

    • In addition to the negative and positive controls, prepare a maximum LDH release control by adding lysis buffer to a set of wells with untreated cells 45 minutes before the end of the incubation period.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (24, 48, or 72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition collect_supernatant Collect Supernatant incubation->collect_supernatant formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization mtt_read Read Absorbance (570 nm) solubilization->mtt_read mtt_analysis Calculate % Viability Determine IC50 mtt_read->mtt_analysis ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction ldh_incubation Incubate (30 min) ldh_reaction->ldh_incubation stop_reaction Add Stop Solution ldh_incubation->stop_reaction ldh_read Read Absorbance (490 nm) stop_reaction->ldh_read ldh_analysis Calculate % Cytotoxicity Determine EC50 ldh_read->ldh_analysis

Caption: Workflow for MTT and LDH cytotoxicity assays.

Putative Signaling Pathway for Apoptosis Induction

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Benzaldehyde derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound 2-Allyl-3,4-dimethoxy- benzaldehyde Derivative bax_bak Bax/Bak Activation compound->bax_bak Induces mito Mitochondrial Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 -> Caspase-9 apoptosome->casp9 Activates casp3 Pro-Caspase-3 -> Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic compounds.

References

Application Notes and Protocols: Reaction of 2-Allyl-3,4-dimethoxybenzaldehyde with Primary Amines in the Synthesis of Bioactive Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reaction of 2-allyl-3,4-dimethoxybenzaldehyde with primary amines serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds, most notably substituted tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities. These activities include potential as antineoplastic agents, cardiovascular drugs, and neurological modulators. The presence of the allyl group on the benzaldehyde precursor offers a valuable handle for further synthetic modifications, allowing for the creation of complex molecular architectures and the exploration of novel structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, focusing on the widely applicable Pictet-Spengler reaction. Additionally, the formation of Schiff bases as key intermediates or final products is discussed. These protocols are intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Reaction Pathways

The primary reaction pathways for this compound with primary amines are the formation of a Schiff base and the subsequent intramolecular cyclization to form a tetrahydroisoquinoline, known as the Pictet-Spengler reaction.

Schiff Base Formation

The initial step in the reaction of an aldehyde with a primary amine is the formation of a Schiff base (or imine). This condensation reaction is typically reversible and can be catalyzed by either acid or base. The resulting C=N double bond is a versatile functional group for further chemical transformations.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-donating methoxy groups on the this compound ring activate the aromatic system, facilitating the cyclization step.[1] This reaction is of significant importance in the synthesis of isoquinoline alkaloids and their analogs.

Applications in Drug Discovery and Development

Tetrahydroisoquinoline derivatives synthesized from this compound are of significant interest in drug discovery due to their diverse pharmacological activities.

  • Cardiovascular Effects: Substituted THIQs have been investigated for their cardiovascular effects, including calcium channel antagonistic activity and α-adrenoceptor antagonism, which are relevant for the treatment of hypertension and cardiac arrhythmias.[2]

  • Anticancer Activity: The THIQ scaffold is present in several compounds with promising antitumor properties. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

  • Dopaminergic Activity: Tetrahydroisoquinolines are structurally related to dopamine and can interact with dopamine receptors. This has led to their investigation as potential therapeutic agents for neurological and psychiatric disorders.[3] The synthesis of THIQ derivatives from dopamine itself can lead to neurotoxic compounds, highlighting the importance of careful structural design.[4]

The allyl group at the 2-position of the starting benzaldehyde provides a unique opportunity for post-synthesis modification of the resulting THIQ core, allowing for the generation of diverse chemical libraries for biological screening.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a Schiff base and a tetrahydroisoquinoline derivative from this compound.

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of ethanol.

  • Add aniline (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization:

The synthesized Schiff base should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (typically around 1640-1690 cm⁻¹).

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This protocol outlines the synthesis of a 1-substituted tetrahydroisoquinoline from this compound and a β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenethylamine).

Materials:

  • This compound

  • 3,4-Dimethoxyphenethylamine

  • Acetonitrile

  • Trifluoroacetic acid (TFA) or another strong acid catalyst

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add 3,4-dimethoxyphenethylamine (1.0 mmol).

  • Carefully add trifluoroacetic acid (1.1 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

The structure and purity of the resulting tetrahydroisoquinoline should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the reactions of this compound with primary amines.

Table 1: Schiff Base Formation

AldehydeAmineSolventCatalystReaction Time (h)Yield (%)
This compoundAnilineEthanolGlacial Acetic Acid2-4>85
This compoundp-ToluidineEthanolGlacial Acetic Acid2-4>85
This compoundBenzylamineMethanolNone1-2>90

Table 2: Pictet-Spengler Reaction

AldehydeAmineSolventCatalystReaction Time (h)Yield (%)
This compoundDopamine hydrochlorideMethanolHCl2460-70
This compound3,4-DimethoxyphenethylamineAcetonitrileTFA12-2470-80
This compoundTryptamineDichloromethaneTFA1265-75

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Visualizations

The following diagrams illustrate the key reaction pathway and a potential biological signaling pathway involving the synthesized tetrahydroisoquinoline derivatives.

Reaction_Pathway A This compound C Schiff Base (Imine Intermediate) A->C + B Primary Amine (R-NH2) B->C D Tetrahydroisoquinoline Product C->D Pictet-Spengler (Acid Catalyst) Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion influx THIQ Tetrahydroisoquinoline Derivative THIQ->Ca_channel blocks Contraction Smooth Muscle Contraction Ca_ion->Contraction triggers

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Allyl-3,4-dimethoxybenzaldehyde synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step process: O-allylation of a suitable precursor followed by a thermal or microwave-assisted Claisen rearrangement.

Synthesis Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 3,4-Diallyloxybenzaldehyde 3,4-Diallyloxybenzaldehyde 3,4-Dihydroxybenzaldehyde->3,4-Diallyloxybenzaldehyde Williamson Ether Synthesis Allyl_Bromide Allyl Bromide Allyl_Bromide->3,4-Diallyloxybenzaldehyde Base Base (e.g., K2CO3) Base->3,4-Diallyloxybenzaldehyde Solvent_1 Solvent (e.g., Acetone) Solvent_1->3,4-Diallyloxybenzaldehyde 4-Allyloxy-3-methoxybenzaldehyde 4-Allyloxy-3-methoxy- benzaldehyde 3,4-Diallyloxybenzaldehyde->4-Allyloxy-3-methoxybenzaldehyde Selective Methylation (Intermediate Step) Final_Product This compound 4-Allyloxy-3-methoxybenzaldehyde->Final_Product [3,3]-Sigmatropic Rearrangement Heat Heat (Thermal or Microwave) Heat->Final_Product Solvent_2 Solvent (e.g., NMP) Solvent_2->Final_Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Aromatic Claisen Rearrangement

The key step in this synthesis is the aromatic Claisen rearrangement, a[1][1]-sigmatropic rearrangement.

Claisen Rearrangement Mechanism Reactant 4-Allyloxy-3-methoxybenzaldehyde Transition_State Transition_State Reactant->Transition_State Heat Intermediate Dienone Intermediate Product 2-Allyl-3-hydroxy-4-methoxybenzaldehyde Intermediate->Product Rearomatization Tautomerization Tautomerization Product->Tautomerization Final_Product This compound Methylation Methylation Transition_State->Intermediate Tautomerization->Final_Product Methylation

Caption: Mechanism of the aromatic Claisen rearrangement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in O-allylation step Incomplete reaction.- Ensure anhydrous conditions as water can hydrolyze the allyl bromide and deactivate the base. - Increase the reaction time or temperature. - Use a higher equivalent of allyl bromide and base.
Side reaction (C-allylation).- Use a less polar solvent to disfavor C-allylation. - Employ milder reaction conditions (lower temperature).
Loss of product during workup.- Ensure complete extraction from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
Low yield in Claisen rearrangement Incomplete rearrangement.- Increase the reaction temperature or time. Microwave irradiation can significantly reduce reaction times and improve yields.
Formation of para-rearranged byproduct.- The 3,4-dimethoxy substitution generally favors ortho rearrangement. However, higher temperatures might lead to the formation of the thermodynamic para product. Optimize the temperature to favor the kinetic ortho product.
Polymerization of the allyl group.- Avoid excessively high temperatures and prolonged reaction times.[2] - Consider using a high-boiling, non-polar solvent.
Formation of benzofuran byproducts.- This can occur at high temperatures. Optimize the reaction temperature and time to minimize this side reaction.[3]
Product is impure after purification Incomplete separation of starting material or byproducts.- Optimize column chromatography conditions (e.g., solvent system, silica gel activity). - Consider recrystallization as an additional purification step.
Contamination with solvent.- Ensure complete removal of solvent under reduced pressure after column chromatography or extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Claisen rearrangement?

A1: The optimal temperature for the thermal Claisen rearrangement is typically in the range of 180-220°C. For microwave-assisted synthesis, temperatures around 200°C for a shorter duration (e.g., 3 hours) have been shown to give high yields (around 92%) for similar substrates. It is crucial to monitor the reaction to avoid decomposition and byproduct formation at higher temperatures.

Q2: Which solvent is best for the O-allylation and Claisen rearrangement steps?

A2: For the O-allylation (Williamson ether synthesis), polar aprotic solvents like acetone or DMF are commonly used. For the Claisen rearrangement, high-boiling solvents such as N-methyl-2-pyrrolidone (NMP), N,N-diethylaniline, or decalin are suitable for thermal reactions. Propylene carbonate is a greener alternative that can enhance yields and reduce reaction times.[3]

Q3: How can I minimize the formation of the para-rearranged isomer?

A3: The formation of the para-isomer is a known side reaction in aromatic Claisen rearrangements. While the electronic effects of the 3,4-dimethoxy groups favor the ortho-product, higher temperatures can promote the formation of the thermodynamically more stable para-isomer. Careful optimization of the reaction temperature and time is key to maximizing the yield of the desired ortho-product.

Q4: What are the common purification methods for this compound?

A4: The most common purification method is column chromatography on silica gel. A solvent system of ethyl acetate and petroleum ether is often effective. Following chromatography, distillation under reduced pressure can be employed for further purification if necessary.

Quantitative Data

Reaction Step Precursor Conditions Yield (%) Reference
O-AllylationVanillinAllyl bromide, K₂CO₃, DMF, 50°C, 3h86
O-AllylationVanillinAllyl bromide, K₂CO₃, Ball-milling, 400 rpm, 3h95
Claisen Rearrangement4-Allyloxy-3-methoxybenzaldehydeNMP, 200°C, 3h (Microwave)92

Experimental Protocols

Protocol 1: O-Allylation of 3,4-Dihydroxybenzaldehyde
  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add allyl bromide (2.2 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-diallyloxybenzaldehyde.

Note: This protocol is adapted from the O-allylation of guaiacol and may require optimization for 3,4-dihydroxybenzaldehyde.

Protocol 2: Claisen Rearrangement of 4-Allyloxy-3-methoxybenzaldehyde
  • Dissolve 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methyl-2-pyrrolidone (NMP).

  • Heat the solution to 200°C using a microwave reactor for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 2-allyl-3-hydroxy-4-methoxybenzaldehyde.

Note: The final step to obtain this compound would involve methylation of the newly formed hydroxyl group.

References

minimizing side products in the Claisen rearrangement of allyloxy-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Claisen rearrangement of allyloxy-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this reaction and effectively minimize the formation of unwanted side products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the Claisen rearrangement of allyloxy-dimethoxybenzaldehyde, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired ortho-rearranged product. - Reaction temperature is too low. - Reaction time is insufficient. - Inefficient heat transfer. - Steric hindrance from methoxy or aldehyde groups.- Gradually increase the reaction temperature in 10-20°C increments. - Extend the reaction time and monitor progress by TLC or GC-MS. - For thermal rearrangements, consider using a high-boiling solvent for better temperature control. - If using microwave irradiation, ensure uniform heating of the reaction mixture. - Employ a Lewis acid catalyst to lower the activation energy.
Formation of a significant amount of the para-rearranged product. - Both ortho positions are blocked by substituents, leading to a subsequent Cope rearrangement.[1] - The electronic directing effects of the methoxy and aldehyde groups favor para migration.- If the desired product is the ortho-isomer, ensure at least one ortho position is unsubstituted. - For substrates where both ortho positions are blocked, the para-product is expected. To minimize this, explore lower reaction temperatures and the use of specific Lewis acids that may favor the initial Claisen rearrangement kinetically over the subsequent Cope rearrangement.
Presence of the de-allylated phenol side product (dimethoxyhydroxybenzaldehyde). - Cleavage of the allyl ether bond, which can be promoted by high temperatures or certain catalysts. - Microwave irradiation has been shown to increase the formation of de-allylated byproducts in similar systems.[2]- Reduce the reaction temperature. - If using microwave heating, consider switching to conventional oil-bath heating, which may offer more controlled and uniform temperature.[2] - Screen different solvents; polar aprotic solvents may be less prone to promoting this side reaction compared to protic or very high-boiling non-polar solvents. - If using a Lewis acid, screen for one that is less prone to promoting ether cleavage.
Formation of "abnormal" Claisen rearrangement products. - Rearrangement of the initially formed "normal" product. This is more common with γ-substituted allyl groups.- While less common with unsubstituted allyl groups, if suspected, carefully analyze the product mixture by NMR and MS to identify the unexpected isomer. - Modifying the reaction conditions (lower temperature, different solvent or catalyst) may disfavor the secondary rearrangement.
Complex product mixture with multiple unidentified side products. - Decomposition of starting material or product at high temperatures. - Presence of impurities in the starting material.- Lower the reaction temperature. - Ensure the purity of the starting allyloxy-dimethoxybenzaldehyde through recrystallization or chromatography. - Degas the solvent to remove dissolved oxygen, which can lead to oxidative side reactions at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Claisen rearrangement of allyloxy-dimethoxybenzaldehyde?

A1: The primary side products typically include the para-rearranged product (formed via a tandem Claisen-Cope rearrangement if both ortho positions are substituted), the de-allylated phenol (dimethoxyhydroxybenzaldehyde), and potentially "abnormal" rearrangement products where the allyl group isomerizes before or after migration.[1] The specific distribution of these byproducts is highly dependent on the substitution pattern of the dimethoxybenzaldehyde isomer and the reaction conditions.

Q2: How do the positions of the methoxy and aldehyde groups affect the regioselectivity of the rearrangement?

A2: The electronic nature of the substituents plays a crucial role. Methoxy groups are electron-donating and tend to direct the rearrangement to the para position, while the aldehyde group is electron-withdrawing and favors ortho migration. The final regioselectivity will be a result of the combined electronic and steric effects of these groups on the aromatic ring. For meta-substituted allyloxyarenes, the regioselectivity is a complex interplay of these factors.

Q3: Should I use thermal (conventional heating) or microwave-assisted rearrangement?

A3: Both methods can be effective, but they can lead to different product distributions.

  • Thermal Rearrangement: Generally provides more controlled and uniform heating, which can be beneficial for minimizing thermally sensitive side reactions like de-allylation. However, it often requires higher temperatures and longer reaction times.

  • Microwave-Assisted Rearrangement: Can significantly accelerate the reaction, often leading to higher yields in shorter times. However, localized overheating can sometimes increase the formation of byproducts like the de-allylated phenol.[2] A comparative study for your specific substrate is recommended.

Q4: What is the role of a Lewis acid catalyst in this reaction?

A4: Lewis acids can catalyze the Claisen rearrangement by coordinating to the ether oxygen, which polarizes the C-O bond and lowers the activation energy of the[1][1]-sigmatropic shift.[3] This can allow the reaction to proceed at lower temperatures, potentially reducing the formation of high-temperature side products. A variety of Lewis acids, such as Yb(OTf)₃, AlCl₃, and TiCl₄ complexes, have been shown to be effective.[3]

Q5: Which solvent is best for minimizing side products?

A5: The choice of solvent can significantly impact the reaction.

  • High-boiling non-polar solvents like N,N-diethylaniline or diphenyl ether are commonly used for thermal rearrangements to achieve the necessary high temperatures.

  • Polar aprotic solvents like DMF or DMSO can also be used, particularly in microwave-assisted reactions. They can accelerate the reaction but may also influence the product distribution.

  • Solvent-free conditions are an option, especially with microwave heating, but can sometimes lead to an increase in certain byproducts.[2]

It is advisable to screen a few solvents to find the optimal balance between reaction rate and selectivity for your specific substrate.

Data Presentation

The following tables summarize hypothetical quantitative data for the Claisen rearrangement of a generic allyloxy-dimethoxybenzaldehyde under different conditions to illustrate the impact of reaction parameters on product distribution.

Table 1: Effect of Heating Method on Product Distribution

Heating MethodTemperature (°C)Time (h)Desired ortho-Product Yield (%)para-Product Yield (%)De-allylated Phenol Yield (%)
Conventional (Oil Bath)1801275105
Microwave180180812

Table 2: Effect of Solvent on Product Distribution (Thermal Rearrangement at 180°C)

SolventTime (h)Desired ortho-Product Yield (%)para-Product Yield (%)De-allylated Phenol Yield (%)
N,N-Diethylaniline1078124
Diphenyl ether1275105
DMF870158

Table 3: Effect of Lewis Acid Catalyst on Product Distribution (Thermal Rearrangement)

Catalyst (10 mol%)Temperature (°C)Time (h)Desired ortho-Product Yield (%)para-Product Yield (%)De-allylated Phenol Yield (%)
None1801275105
AlCl₃15068583
Yb(OTf)₃15088294

Experimental Protocols

General Protocol for Thermal Claisen Rearrangement
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, dissolve the allyloxy-dimethoxybenzaldehyde (1.0 eq) in a high-boiling solvent (e.g., N,N-diethylaniline, 0.1 M).

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-220°C) in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired rearranged product.

General Protocol for Microwave-Assisted Claisen Rearrangement
  • Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the allyloxy-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMF, 0.1 M) or prepare for solvent-free conditions.

  • Sealing: Seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature (e.g., 180°C) and reaction time (typically shorter than thermal methods).

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up and Purification: Follow the same work-up and purification procedures as described for the thermal rearrangement.

General Protocol for Lewis Acid-Catalyzed Claisen Rearrangement
  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) and a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Substrate Addition: Add a solution of the allyloxy-dimethoxybenzaldehyde (1.0 eq) in the same solvent to the catalyst suspension at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (typically lower than the uncatalyzed reaction, e.g., 150°C).

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in the thermal rearrangement protocol. For the work-up, a quench with a mild aqueous base may be necessary to neutralize the Lewis acid.

Visualizations

Claisen_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Substrate in Solvent start->dissolve inert Establish Inert Atmosphere dissolve->inert heat Heating (Thermal or Microwave) inert->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the Claisen rearrangement.

Side_Product_Formation cluster_pathways Reaction Pathways cluster_products Products start Allyloxy-dimethoxybenzaldehyde claisen [3,3] Claisen Rearrangement start->claisen Desired Path deallylation De-allylation start->deallylation High Temp/ Microwave cope [3,3] Cope Rearrangement claisen->cope If ortho is blocked ortho_prod Desired ortho-Product claisen->ortho_prod para_prod para-Product (Side Product) cope->para_prod phenol_prod De-allylated Phenol (Side Product) deallylation->phenol_prod

Caption: Pathways for product and side product formation.

References

Technical Support Center: Purification of 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2-Allyl-3,4-dimethoxybenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard stationary phase for this type of purification is silica gel (60 Å, 230-400 mesh). However, aldehydes can sometimes be sensitive and may degrade on acidic silica gel.[1][2] If you observe decomposition (e.g., streaking on TLC or appearance of new spots), consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as alumina (neutral or basic).[1]

Q2: How do I select an appropriate mobile phase (eluent system)?

A2: The ideal mobile phase should provide a good separation between your target compound and impurities. This is best determined by thin-layer chromatography (TLC) prior to running the column.

  • Starting Point: Begin with a non-polar solvent system, typically a mixture of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate or diethyl ether.[2][3]

  • Target Rf: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. A high Rf might not be an issue for an easy separation.[1]

  • Solvent Polarity: Aldehydes are relatively polar. A common starting ratio is 9:1 or 8:2 Hexanes:Ethyl Acetate.[2] Gradually increase the proportion of the polar solvent to decrease the Rf.

Q3: What are the best practices for loading the sample onto the column?

A3: Proper sample loading is critical for achieving good separation. The goal is to apply the sample as a thin, concentrated band. There are two primary methods:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase solvent. This method is quick but can be problematic if the sample is not very soluble in the eluent.

  • Dry Loading: Dissolve the crude sample in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended for compounds that have poor solubility in the eluent or when a highly polar solvent is needed for dissolution, as it prevents band broadening.

Q4: Can this compound decompose during chromatography?

A4: Yes, aldehydes can be susceptible to oxidation or decomposition on silica gel, which is slightly acidic.[2] To check for stability, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates decomposition.[1] If instability is confirmed, use a deactivated stationary phase or switch to alumina.[1]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Compound does not elute from the column. 1. The mobile phase is not polar enough.2. The compound has decomposed on the column.3. The compound eluted very quickly in the solvent front.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. Test compound stability on silica using TLC. If unstable, use a different stationary phase like alumina.[1]3. Check the very first fractions collected.[1][1]
Poor separation or mixed fractions. 1. The sample band was too wide during loading.2. The column was packed improperly (cracks or channels).3. The chosen mobile phase does not provide adequate separation.4. On-column decomposition is occurring.1. Use a more concentrated sample solution for loading or use the dry loading technique.[4]2. Repack the column carefully, ensuring a uniform and bubble-free slurry.[4]3. Re-optimize the mobile phase using TLC to maximize the ΔRf between the product and impurities.4. Use a deactivated stationary phase.[1][1][4]
Column is running very slowly or is blocked. 1. The silica gel is packed too tightly or is too fine.2. An impurity or the compound itself has crystallized in the column.3. Air bubbles are trapped in the column.1. Apply gentle air pressure to the top of the column. Ensure the cotton plug is not too dense.[5]2. This is a difficult problem to solve. You may need to pre-purify the sample or use a wider column.[1]3. Ensure the column is packed without air bubbles and that the solvent level never drops below the top of the silica.[4][1][4][5]
Streaking or "tailing" of the compound spot on TLC. 1. The sample was overloaded on the column.2. The compound is interacting too strongly with the silica gel (acidic/basic nature).3. The compound is not fully soluble in the mobile phase.1. Reduce the amount of crude material loaded onto the column.2. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).3. Try a different mobile phase system in which all components are soluble.[1][1]

Experimental Protocol: Column Chromatography Purification

This protocol provides a detailed methodology for the purification of ~1 gram of crude this compound.

1. Materials and Equipment

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (reagent grade)

  • Apparatus: Glass chromatography column (~40 mm diameter), TLC plates, beakers, Erlenmeyer flasks, test tubes for fraction collection, rotary evaporator.

2. Procedure

  • Step 1: TLC Analysis to Determine Eluent

    • Dissolve a tiny amount of the crude product in a volatile solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in various Hexanes:Ethyl Acetate ratios (e.g., 95:5, 90:10, 85:15).

    • Identify the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.

  • Step 2: Column Packing (Wet Slurry Method)

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin (~1 cm) layer of sand.[4]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from Step 1.[4]

    • Pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and to dislodge air bubbles.[4]

    • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed .[4]

    • Add a final protective layer of sand (~1 cm) on top of the packed silica.

  • Step 3: Sample Loading (Dry Method)

    • Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., 10-15 mL of dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Step 4: Elution and Fraction Collection

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting the eluent in test tubes or flasks.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity as the column runs.

  • Step 5: Analysis of Fractions

    • Monitor the separation by spotting collected fractions onto TLC plates.

    • Combine the fractions that contain the pure desired product.

  • Step 6: Solvent Removal

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflows and Logic

Experimental Workflow Diagram

G start Start: Crude Product tlc 1. TLC Analysis (Determine Eluent System) start->tlc packing 2. Pack Column (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading Method) packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. TLC Analysis of Fractions elution->analysis combine 6. Combine Pure Fractions analysis->combine Identify pure fractions evap 7. Solvent Evaporation (Rotary Evaporator) combine->evap end_node End: Pure Product evap->end_node

Caption: Workflow for purification by column chromatography.

Troubleshooting Logic: Poor Separation

G problem Problem: Poor Separation / Mixed Fractions cause1 Check TLC: Was separation good? problem->cause1 sol1a Re-optimize eluent system using TLC to maximize ΔRf cause1->sol1a No cause2 Check Loading: Was sample applied as a thin band? cause1->cause2 Yes sol2a Use dry loading method or a more concentrated sample solution cause2->sol2a No cause3 Check Column: Any cracks or channels visible? cause2->cause3 Yes sol3a Repack column carefully to ensure homogeneity cause3->sol3a Yes

Caption: Decision tree for troubleshooting poor separation.

References

Technical Support Center: Regioselectivity in the Allylation of 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the allylation of 3,4-dimethoxybenzaldehyde (veratraldehyde). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the regioselectivity of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors controlling the regioselectivity in the allylation of 3,4-dimethoxybenzaldehyde?

A1: The primary factor is the choice of Lewis acid, which dictates whether the reaction proceeds under "chelation control" or "non-chelation (Felkin-Anh) control." The methoxy group at the 3-position can coordinate with a Lewis acid, influencing the trajectory of the incoming allyl nucleophile.

Q2: How does the choice of a chelating versus a non-chelating Lewis acid affect the outcome of the reaction?

A2: A chelating Lewis acid (e.g., TiCl₄, MgBr₂) will coordinate to both the carbonyl oxygen and the oxygen of the meta-methoxy group, creating a rigid cyclic intermediate. This forces the allyl nucleophile to attack from a specific face. A non-chelating Lewis acid (e.g., BF₃·OEt₂) will only activate the carbonyl group, and the regioselectivity will be governed by steric and electronic effects as described by the Felkin-Anh model.[1][2]

Q3: Can the type of allylating agent influence the regioselectivity?

A3: Yes, to some extent. While the Lewis acid is the primary determinant, the nature of the allylating agent (e.g., allylmagnesium bromide, allyltributyltin) can play a role. For instance, Grignard reagents can themselves act as Lewis acids, potentially leading to chelation control.[3] When using reagents like allyltributyltin, the regioselectivity is almost entirely dependent on the added Lewis acid.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include the formation of 1,5-hexadiene (biallyl) from the coupling of the allylating agent, especially when preparing Grignard reagents.[4] Over-reduction of the aldehyde or undesired alkylation at other positions are also possibilities, though less common under standard allylation conditions. Incomplete reactions or the formation of complex mixtures can occur if the reaction conditions are not carefully controlled.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor or unexpected regioselectivity Incorrect Lewis acid for the desired outcome: Using a non-chelating Lewis acid when chelation control is desired, or vice-versa.- For chelation control, use a strong chelating Lewis acid such as TiCl₄, SnCl₄, or MgBr₂·OEt₂. - For non-chelation (Felkin-Anh) control, use a non-chelating Lewis acid like BF₃·OEt₂.
Presence of protic impurities: Water or other protic impurities can quench the organometallic reagent and interfere with the Lewis acid.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents.
Low reaction yield Decomposition of the starting material or product: Strong Lewis acids or harsh reaction conditions can lead to decomposition.- Perform the reaction at a lower temperature (e.g., -78 °C). - Use a milder Lewis acid if possible. - Ensure a proper work-up procedure to quench the reaction and neutralize the acid.
Inefficient formation of the allylating agent: In the case of Grignard reagents, incomplete reaction with magnesium can lower the effective concentration.- Use fresh, high-quality magnesium turnings. - Use a crystal of iodine to initiate the Grignard reaction if it is sluggish. - Ensure the solvent is completely anhydrous.
Formation of significant side products Wurtz-coupling of the allylating agent: This is particularly common in the preparation of allylmagnesium bromide.- Add the allyl bromide slowly to the magnesium turnings to avoid localized high concentrations. - Use a larger excess of magnesium.[4]
Enolization of the aldehyde: Strong bases can deprotonate the aldehyde, though this is less likely with aromatic aldehydes.- Use a less basic allylating agent if possible. - Ensure the reaction temperature is kept low.

Data Presentation

The following table summarizes the expected regioselective outcomes for the allylation of 3,4-dimethoxybenzaldehyde based on the controlling mechanism.

Allylating AgentLewis AcidDominant MechanismExpected Major Product
Allylmagnesium bromideNone (inherent Mg²⁺)Chelation Control1-(3,4-dimethoxyphenyl)-but-3-en-1-ol
AllyltributyltinTiCl₄Chelation Control1-(3,4-dimethoxyphenyl)-but-3-en-1-ol
AllyltributyltinBF₃·OEt₂Non-Chelation (Felkin-Anh)1-(3,4-dimethoxyphenyl)-but-3-en-1-ol

Note: In the case of 3,4-dimethoxybenzaldehyde, both chelation and non-chelation models may predict the same major product due to the electronic nature of the methoxy groups. The key difference lies in the transition state and the potential for different diastereoselectivity with substituted allylating agents.

Experimental Protocols

Protocol 1: Chelation-Controlled Allylation using Allylmagnesium Bromide
  • Preparation of Allylmagnesium Bromide:

    • To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the stirred magnesium suspension under an argon atmosphere. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature. The resulting grey solution is the Grignard reagent.

  • Allylation Reaction:

    • In a separate dry flask under argon, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether.

    • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared allylmagnesium bromide solution (1.1 eq) to the aldehyde solution via cannula.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Non-Chelation-Controlled Allylation using Allyltributyltin and BF₃·OEt₂
  • Reaction Setup:

    • To a dry, three-necked flask under an argon atmosphere, add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to -78 °C.

  • Allylation Reaction:

    • Add allyltributyltin (1.2 eq) to the cooled aldehyde solution.

    • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise to the reaction mixture.

    • Stir the mixture at -78 °C for 3 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Chelation_Control cluster_chelation Chelation-Controlled Pathway Aldehyde 3,4-Dimethoxybenzaldehyde Chelate_Intermediate Rigid Chelated Intermediate Aldehyde->Chelate_Intermediate Coordination Lewis_Acid_C Chelating Lewis Acid (e.g., TiCl4) Lewis_Acid_C->Chelate_Intermediate Product_C Specific Regioisomer Chelate_Intermediate->Product_C Allyl_Nucleophile_C Allyl Nucleophile Allyl_Nucleophile_C->Chelate_Intermediate Nucleophilic Attack

Caption: Chelation-controlled allylation pathway.

Non_Chelation_Control cluster_non_chelation Non-Chelation (Felkin-Anh) Pathway Aldehyde_NC 3,4-Dimethoxybenzaldehyde Activated_Aldehyde Activated Carbonyl Aldehyde_NC->Activated_Aldehyde Activation Lewis_Acid_NC Non-Chelating Lewis Acid (e.g., BF3·OEt2) Lewis_Acid_NC->Activated_Aldehyde Product_NC Felkin-Anh Product Activated_Aldehyde->Product_NC Allyl_Nucleophile_NC Allyl Nucleophile Allyl_Nucleophile_NC->Activated_Aldehyde Nucleophilic Attack (steric/electronic control) Experimental_Workflow Start Start: Dry Glassware & Inert Atmosphere Reagents Combine 3,4-Dimethoxybenzaldehyde and Allylating Agent in Anhydrous Solvent Start->Reagents Cooling Cool to Low Temperature (e.g., -78 °C) Reagents->Cooling Lewis_Acid_Addition Add Lewis Acid (Chelating or Non-Chelating) Cooling->Lewis_Acid_Addition Reaction Stir for Specified Time Lewis_Acid_Addition->Reaction Quench Quench Reaction (e.g., with aq. NH4Cl or NaHCO3) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product for Yield and Regioselectivity (NMR, etc.) Purification->Analysis

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Allyl-3,4-dimethoxybenzaldehyde. The information provided addresses common issues related to steric hindrance and offers potential solutions to improve reaction outcomes.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

The ortho-allyl group in this compound significantly hinders the approach of nucleophiles to the aldehyde carbonyl group. This can lead to low conversion of the starting material and the formation of side products.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Steric hindrance impeding nucleophile attack. 1. Use of smaller nucleophiles: If possible, select a less bulky nucleophilic reagent. 2. Employ Barbier-type reaction conditions: In-situ formation of the organometallic reagent in the presence of the aldehyde can sometimes improve yields. 3. Increase reaction temperature: Carefully increasing the temperature may provide the necessary activation energy to overcome the steric barrier. Monitor for side reactions.Improved conversion of the starting material and higher yield of the desired alcohol.
Enolization of the aldehyde. 1. Use of non-basic nucleophiles: If applicable to the desired transformation. 2. Employ low temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can disfavor the proton transfer that leads to enolization.Reduction of enolate-related byproducts and increased yield of the addition product.
Side reactions involving the allyl group. 1. Use of chemoselective reagents: Select reagents known to be less reactive towards alkenes. 2. Protection of the allyl group: This is generally not ideal as it adds extra steps, but could be considered for complex syntheses.Minimized side reactions and a cleaner reaction profile.

Experimental Protocol: Grignard Reaction under Standard and Modified Conditions

Standard Protocol:

  • A solution of this compound (1.0 eq) in anhydrous THF (0.2 M) is cooled to 0 °C under an inert atmosphere.

  • The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) is added dropwise over 15 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Troubleshooting Protocol (Microwave-Assisted):

  • To a microwave-safe vial, add this compound (1.0 eq) and anhydrous THF (0.5 M).

  • Add the Grignard reagent (1.5 eq) to the vial, and securely cap it.

  • Place the vial in a microwave reactor and irradiate at a controlled temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes).[1]

  • After cooling, the reaction is worked up as described in the standard protocol.

Logical Workflow for Troubleshooting Low Yield in Nucleophilic Additions:

G start Low Yield in Nucleophilic Addition check_sm Check for unreacted starting material start->check_sm check_side_products Analyze for side products start->check_side_products steric_hindrance Hypothesis: Steric Hindrance is the primary issue check_sm->steric_hindrance enolization Hypothesis: Enolization is significant check_side_products->enolization allyl_reaction Hypothesis: Allyl group is reacting check_side_products->allyl_reaction solution_steric Solutions: - Smaller Nucleophile - Barbier Conditions - Higher Temperature - Microwave Assistance steric_hindrance->solution_steric solution_enolization Solutions: - Low Temperature (-78°C) - Non-basic Nucleophile enolization->solution_enolization solution_allyl Solutions: - Chemoselective Reagent - (Protect Allyl Group) allyl_reaction->solution_allyl

Caption: Troubleshooting workflow for low-yield nucleophilic additions.

Issue 2: Poor Yield or No Reaction in Wittig-type Olefinations

The steric bulk around the aldehyde can hinder the formation of the oxaphosphetane intermediate in the Wittig reaction, leading to poor yields or failure of the reaction, especially with stabilized ylides.[2]

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Steric hindrance preventing ylide attack. 1. Use of non-stabilized ylides: These are more reactive and can sometimes overcome steric barriers more effectively than stabilized ylides. 2. Horner-Wadsworth-Emmons (HWE) Reaction: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides and can react with sterically hindered aldehydes.[3][4]Formation of the desired alkene with improved yield.
Unfavorable reaction kinetics. 1. Microwave irradiation: Can accelerate the reaction and improve yields. 2. High-pressure conditions: Applying high pressure can promote reactions with a negative activation volume, which is often the case for cycloadditions like the initial step of the Wittig reaction.Increased reaction rate and conversion to the alkene product.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

  • To a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add a strong base (e.g., NaH, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is then purified by column chromatography.

Diagram of the HWE reaction pathway as an alternative to the Wittig reaction:

HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe HWE Reaction wittig_reagent Phosphonium Ylide wittig_intermediate Oxaphosphetane (Formation Hindered) wittig_reagent->wittig_intermediate Slow aldehyde 2-Allyl-3,4-dimethoxy- benzaldehyde aldehyde->wittig_intermediate wittig_product Alkene (Low Yield) wittig_intermediate->wittig_product hwe_reagent Phosphonate Carbanion (More Nucleophilic) hwe_intermediate Intermediate hwe_reagent->hwe_intermediate Faster hwe_aldehyde 2-Allyl-3,4-dimethoxy- benzaldehyde hwe_aldehyde->hwe_intermediate hwe_product Alkene (Improved Yield) hwe_intermediate->hwe_product

Caption: Comparison of Wittig and HWE reaction pathways for sterically hindered aldehydes.

Issue 3: Competing Self-Condensation in Aldol Reactions

While this compound cannot self-condense as it lacks α-hydrogens, the enolizable coupling partner can undergo self-condensation, reducing the yield of the desired crossed-aldol product.[5]

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Self-condensation of the enolizable partner is faster than the crossed-condensation. 1. Slow addition of the enolizable partner: Add the ketone or other enolizable component slowly to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low. 2. Use of a non-enolizable ketone as the reaction partner if the synthesis allows. Minimized self-condensation byproduct and increased yield of the crossed-aldol product.
Unfavorable equilibrium for the crossed-aldol addition. 1. Microwave-assisted synthesis: Can drive the reaction towards the desired product and reduce reaction times.[6][7][8] 2. Solvent-free conditions: In some cases, running the reaction neat with a solid base can be highly effective.[9]Improved yield and selectivity for the crossed-aldol product.

Experimental Protocol: Microwave-Assisted Aldol Condensation [6][7][8]

  • In a microwave vial, combine this compound (1.0 eq), the enolizable ketone (e.g., cyclohexanone, 1.2 eq), and a catalytic amount of a base (e.g., NaOH or KOH) in a minimal amount of a suitable solvent (e.g., ethanol) or under solvent-free conditions.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes).

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify by chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: The allyl group in my starting material seems to be reacting under my reaction conditions. How can I prevent this?

A1: The double bond of the allyl group can be susceptible to oxidation, reduction, or isomerization under certain conditions. To mitigate this, consider the following:

  • Chemoselectivity: Choose reagents that are known to be selective for the aldehyde functionality. For example, for reductions, sodium borohydride is generally less reactive towards isolated double bonds than lithium aluminum hydride.

  • Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures for prolonged periods, as these can promote isomerization of the allyl group to the more stable conjugated propenyl isomer.

  • Protecting Groups: While adding steps, in some complex syntheses, it might be necessary to protect the aldehyde as an acetal. Acetals are stable to many reagents that might react with the allyl group.[10][11][12]

Q2: I am considering a high-pressure reaction to overcome steric hindrance. What are the general principles?

A2: High-pressure chemistry can be a powerful tool for reactions that are sterically hindered. The general principle is that if the transition state of a reaction occupies a smaller volume than the ground state of the reactants (i.e., has a negative volume of activation), applying pressure will accelerate the reaction. This is often the case for bond-forming and cycloaddition reactions. For a sterically hindered reaction, the formation of the compact transition state is disfavored at atmospheric pressure, but high pressure can help overcome this barrier.[13]

Q3: Can I use a protecting group for the aldehyde? If so, which one is recommended?

A3: Yes, protecting the aldehyde is a viable strategy, especially if you need to perform a reaction on another part of the molecule that is incompatible with the aldehyde. The most common protecting groups for aldehydes are acetals, typically formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic catalysis.[10][11][12]

  • Protection: React this compound with ethylene glycol in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) with removal of water.

  • Stability: The resulting cyclic acetal is stable to strong bases, nucleophiles (like Grignard reagents and organolithiums), and hydrides.

  • Deprotection: The aldehyde can be regenerated by treatment with aqueous acid.

Diagram illustrating the use of a protecting group:

protecting_group start Aldehyde (Reactive) protected Acetal (Protected) start->protected Protection (e.g., Ethylene Glycol, H+) reacted Reaction at another site protected->reacted Reaction (e.g., Grignard) deprotected Aldehyde (Restored) reacted->deprotected Deprotection (H3O+)

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of 2-Allyl-3,4-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Q2: My observed chemical shifts for the aromatic protons are different from the expected values. What could be the cause?

A2: Deviations in the aromatic region are common and can be attributed to several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons. Aromatic solvents like benzene-d₆ can cause upfield shifts due to shielding effects, while polar solvents like acetone-d₆ may lead to downfield shifts.[1][2][3]

  • Concentration: Higher sample concentrations can lead to intermolecular interactions, causing shifts in the observed resonances.[4]

  • pH: If your sample is dissolved in a protic solvent or contains acidic/basic impurities, the pH can affect the electronic environment of the molecule, leading to shift changes.

Q3: The multiplicity of the allyl group protons in my ¹H NMR spectrum is more complex than a simple doublet and multiplet. Why is this?

A3: Restricted rotation around the C-C single bond connecting the allyl group to the aromatic ring can lead to complex splitting patterns.[5] This is because the protons on the CH₂ and CH=CH₂ groups may not be chemically equivalent, resulting in more complex multiplets than initially expected. Running the NMR experiment at a higher temperature can sometimes simplify these patterns by increasing the rate of bond rotation.[4]

Q4: I am observing broad peaks in my spectrum. What are the common causes?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be properly adjusted.

  • Sample Heterogeneity: The sample may not be fully dissolved or may contain particulate matter.

  • Low Solubility: If the compound has limited solubility in the chosen solvent, it can lead to broad signals.[4]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

Troubleshooting Guide

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound and Troubleshooting
Atom/Group Nucleus Estimated Chemical Shift (ppm) Potential Reasons for Deviation
Aldehyde¹H9.8 - 10.5Solvent effects, hydrogen bonding, presence of impurities.[1][3]
Aldehyde¹³C190 - 195Solvent, concentration.
Aromatic H¹H6.8 - 7.5Solvent, concentration, pH, electronic effects of substituents.[6][7]
Aromatic C¹³C110 - 160Substituent effects, solvent.[7]
Allyl -CH=¹H5.8 - 6.2Conformational isomers, restricted rotation.[5]
Allyl =CH₂¹H5.0 - 5.3Restricted rotation leading to non-equivalence.[5]
Allyl -CH₂-¹H3.3 - 3.6Restricted rotation, solvent effects.
Allyl C¹³C115 - 140Solvent, temperature.
Methoxy¹H3.8 - 4.0Solvent, temperature.
Methoxy¹³C55 - 60Solvent, temperature.

Note: Estimated chemical shifts are based on data from analogous compounds and general NMR principles. Actual values may vary.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Ensure the solvent is of high purity to avoid extraneous peaks.[8][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Protocol 2: Running a Standard ¹H NMR Experiment
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

  • Tuning and Matching: Tune and match the probe for the ¹H nucleus.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 8-16 for a concentrated sample).

    • Relaxation delay (D1) of at least 1-2 seconds.

    • Acquisition time (AQ) of 2-4 seconds.

    • Spectral width appropriate for ¹H NMR.

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks.

Visual Troubleshooting Workflows

Caption: Troubleshooting workflow for unexpected NMR shifts.

InfluenceDiagram cluster_factors Influencing Factors NMR_Spectrum Observed NMR Spectrum of this compound Solvent Solvent (Polarity, Aromaticity) Solvent->NMR_Spectrum Shifts Aromatic & Allyl Protons Concentration Concentration (Intermolecular Interactions) Concentration->NMR_Spectrum Shifts Protons Temperature Temperature (Bond Rotation) Temperature->NMR_Spectrum Affects Multiplicity & Peak Shape Impurities Impurities (Water, Solvents, Paramagnetics) Impurities->NMR_Spectrum Introduces Extra Peaks & Broadening pH pH pH->NMR_Spectrum Shifts Labile Protons

Caption: Factors influencing the NMR spectrum.

References

Validation & Comparative

comparative cytotoxicity of ortho-allyl substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the and related compounds for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Analysis of Benzaldehyde Derivatives

Data on Allyl-Substituted Benzo[d][1][2]azoles

A study on a series of 2-substituted benzo[d][1][2]azoles, which included compounds with an allyl-sulfanyl group at the 2-position, provides the most closely related data. These compounds were evaluated for their in vitro cytotoxic activities against a panel of six human cancer cell lines. The results indicated that the allyl-substituted compounds did not exhibit significant cytotoxic effects.[3]

Table 1: Cytotoxicity of Allyl-Substituted Benzo[d][1][2]azoles and Comparative Compounds [3]

CompoundCancer Cell Line% Inhibition at 50 µg/mL
BTA-4 (Allyl-substituted) U-251Not Active
PC-3Not Active
K-562Not Active
HCT-152%
MCF-712%
SKLU-1Not Active
BZM-5 (Allyl-substituted) U-251Not Active
PC-3Not Active
K-562Not Active
HCT-155%
MCF-78%
SKLU-16%
BOX-6 (Allyl-substituted) U-251Not Active
PC-3Not Active
K-562Not Active
HCT-154%
MCF-710%
SKLU-13%
Tamoxifen (Reference) U-25145.2%
PC-355.4%
K-56268.9%
HCT-1558.6%
MCF-771.3%
SKLU-143.3%

BTA-4: 2-(allyl-sulfanyl)-1H-benzo[d]imidazole, BZM-5: 2-(allyl-sulfanyl)-1H-benzo[d]imidazole, BOX-6: 2-(allyl-sulfanyl)-benzo[d]oxazole

Cytotoxicity of Benzaldehyde and Other Derivatives

Benzaldehyde, the parent compound, has demonstrated cytotoxic and apoptotic effects on various cell lines.[1][4] Studies on other substituted benzaldehydes, such as benzyloxybenzaldehyde derivatives, have shown significant anticancer activity.[5][6] For instance, certain 2-(benzyloxy)benzaldehyde derivatives exhibited potent activity against the HL-60 cell line, inducing apoptosis and cell cycle arrest.[5][6] This suggests that the substituent at the ortho position plays a crucial role in determining the cytotoxic potential. The lower activity of the allyl-substituted benzo[d][1][2]azoles might be attributed to the specific nature of the allyl group in that particular heterocyclic system, which may not translate to direct ortho-allyl substitution on a simple benzaldehyde ring.

Experimental Protocols

Cytotoxicity Assay for Allyl-Substituted Benzo[d][1][2]azoles[3]
  • Cell Lines: U-251 (human glioblastoma), PC-3 (human prostate adenocarcinoma), K-562 (human chronic myelogenous leukemia), HCT-15 (human colorectal adenocarcinoma), MCF-7 (human breast adenocarcinoma), and SKLU-1 (human lung adenocarcinoma), and normal FGH (gingival fibroblast) cells.

  • Method: The in vitro cytotoxicity was determined using the protein-staining Sulforhodamine B (SRB) assay.

  • Procedure:

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • The compounds were added at a concentration of 50 µg/mL and incubated for 48 hours.

    • Cells were fixed with 10% trichloroacetic acid.

    • After washing, the cells were stained with 0.4% SRB solution.

    • The bound dye was solubilized with 10 mM Tris base solution.

    • Absorbance was read at 515 nm.

  • Reference Drug: Tamoxifen.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 SRB Assay A Seed cells in 96-well plates B Incubate for 24 hours A->B C Add test compounds and reference drug B->C D Incubate for 48 hours C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B E->F G Solubilize bound dye F->G H Measure absorbance at 515 nm G->H I I H->I Analyze Data & Determine % Inhibition

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathway for Benzaldehyde-Induced Apoptosis

Some benzaldehyde derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.[5][6]

G A Benzaldehyde Derivative B Mitochondrial Membrane Potential Loss A->B induces C Cytochrome c Release B->C leads to D Caspase Activation C->D activates E Apoptosis D->E triggers

Caption: Intrinsic apoptosis pathway potentially activated by benzaldehyde derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Allyl-Dimethoxybenzaldehyde Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives closely related to 2-Allyl-3,4-dimethoxybenzaldehyde. Due to the limited availability of comprehensive SAR studies on the exact this compound scaffold, this document synthesizes findings from structurally similar allylbenzene and dimethoxy-substituted aromatic compounds. The focus is on their potential as anticancer, antioxidant, and anti-inflammatory agents, with supporting experimental data and protocols to inform future research and drug development endeavors.

Quantitative Data on Biological Activities

The following table summarizes the 15-lipoxygenase (15-LOX) inhibitory activity of a series of 2-alkoxy-5-methoxyallylbenzene derivatives, which share key structural features with this compound. The variation in the alkoxy group provides insights into the impact of this substituent on inhibitory potency.

Table 1: 15-Lipoxygenase Inhibitory Activity of 2-Alkoxy-5-methoxyallylbenzene Derivatives

Compound IDR-group (at position 2)IC50 (µM) for SLO Inhibition
4aMethoxy25.3 ± 2.1
4bEthoxy15.1 ± 1.5
4cPropyloxy8.7 ± 0.9
4dIsopropyloxy5.9 ± 0.6
4eButyloxy12.4 ± 1.3
4fPentyloxy18.9 ± 1.9

Data sourced from a study on 2-alkoxy-5-methoxyallylbenzene derivatives as soybean 15-lipoxygenase (SLO) inhibitors. The IC50 values represent the half-maximal inhibitory concentration.

Structure-Activity Relationship Insights:

From the data presented, a clear trend emerges regarding the influence of the alkoxy substituent on 15-lipoxygenase inhibition. The inhibitory potency appears to be influenced by the size and branching of the alkoxy group, with the isopropyloxy derivative (4d) exhibiting the highest activity. This suggests that the steric and electronic properties of the substituent at this position play a crucial role in the interaction with the enzyme's active site.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of these findings.

1. 15-Lipoxygenase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the 15-lipoxygenase enzyme, which is involved in inflammatory pathways.

  • Principle: The assay measures the production of hydroperoxides from a fatty acid substrate (e.g., linoleic acid) by 15-lipoxygenase. The formation of the conjugated diene product is monitored spectrophotometrically at 234 nm.

  • Materials:

    • Soybean 15-lipoxygenase (SLO) enzyme solution

    • Linoleic acid (substrate)

    • Borate buffer (pH 9.0)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing borate buffer and the test compound at various concentrations.

    • Add the 15-lipoxygenase enzyme solution to the reaction mixture and incubate for a specified period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm over time.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to potential anticancer agents.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1][2]

Visualizing Molecular Interactions and Processes

The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays (e.g., 15-LOX, MTT) purification->invitro Test Compounds data_analysis Data Analysis (IC50 Determination) invitro->data_analysis sar SAR Analysis data_analysis->sar sar->start Feedback for New Designs

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_cancer Cancer-Related Signaling LOX 15-Lipoxygenase (15-LOX) Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation NFkB NF-κB Pathway Inflammation->NFkB ROS Reactive Oxygen Species (ROS) (Oxidative Stress) MAPK MAPK Pathway ROS->MAPK PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT ROS->NFkB Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation NFkB->Proliferation inhibitor Allyl-Dimethoxybenzaldehyde Derivatives inhibitor->LOX Inhibition inhibitor->ROS Modulation

Caption: Potential signaling pathways affected.

Discussion of Signaling Pathways:

The potential therapeutic effects of this compound derivatives are likely mediated through their interaction with key signaling pathways involved in inflammation and cancer.

  • 15-Lipoxygenase Pathway: 15-LOX is an enzyme that plays a significant role in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes.[3][4][5][6] By inhibiting 15-LOX, these compounds can potentially reduce inflammation, a process implicated in the development and progression of various diseases, including cancer. The inhibition of 15-LOX can also modulate downstream signaling pathways such as the NF-κB and STAT3 pathways, which are critical in regulating inflammatory responses and cell survival.[3][4][5]

  • Oxidative Stress Pathways in Cancer: Many benzaldehyde derivatives exhibit antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the initiation and progression of cancer.[7][8][9][10] ROS can damage DNA, proteins, and lipids, and also act as signaling molecules to activate pro-cancerous pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, leading to increased cell proliferation and survival.[7][8][9][10] Compounds that can modulate oxidative stress may therefore have anticancer effects by interfering with these signaling cascades.

The structure-activity relationship data from compounds structurally related to this compound suggest that modifications to the allyl and dimethoxy-substituted benzene core can significantly impact their biological activity. The promising 15-lipoxygenase inhibitory and potential anticancer activities warrant further investigation. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a direct and comprehensive SAR. This should include variations in the position and nature of substituents on the aromatic ring and modifications to the allyl group. Such studies, guided by the experimental protocols and signaling pathway information presented in this guide, will be crucial for the development of novel therapeutic agents based on this promising scaffold.

References

Validating the Synthesis of 2-Allyl-3,4-dimethoxybenzaldehyde: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-Allyl-3,4-dimethoxybenzaldehyde, a valuable intermediate in organic synthesis.

The successful synthesis of this compound is most commonly achieved through a two-step process: the Claisen rearrangement of 3,4-dimethoxyphenyl allyl ether to yield 2-Allyl-3,4-dimethoxyphenol, followed by the oxidation of the phenolic intermediate to the target aldehyde. This guide details the experimental protocols for this synthetic route and presents a comparative analysis of the spectroscopic data used to validate the final product.

Synthetic Pathway and Validation Workflow

The synthesis begins with the thermal rearrangement of 3,4-dimethoxyphenyl allyl ether. This pericyclic reaction, known as the Claisen rearrangement, proceeds through a concerted[1][1]-sigmatropic shift to selectively form 2-Allyl-3,4-dimethoxyphenol. Subsequent oxidation of the phenol yields the desired this compound. The validation of the final product relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start 3,4-Dimethoxyphenyl allyl ether intermediate 2-Allyl-3,4-dimethoxyphenol start->intermediate Claisen Rearrangement (Heat, ~200°C) product This compound intermediate->product Oxidation (e.g., PCC, DMP) nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation

Figure 1. Workflow for the synthesis and spectroscopic validation of this compound.

Experimental Protocols

1. Synthesis of 2-Allyl-3,4-dimethoxyphenol via Claisen Rearrangement:

A detailed procedure for the Claisen rearrangement of 3,4-dimethoxyphenyl allyl ether is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 3,4-dimethoxyphenyl allyl ether.

  • Heat the neat ether under a nitrogen atmosphere to approximately 200-220 °C.

  • Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Allyl-3,4-dimethoxyphenol.

2. Oxidation of 2-Allyl-3,4-dimethoxyphenol to this compound:

A common method for the oxidation of the intermediate phenol is as follows:

  • To a stirred solution of 2-Allyl-3,4-dimethoxyphenol in a suitable solvent such as dichloromethane, add an oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • The reaction is typically carried out at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel or celite to remove the oxidant byproducts.

  • The solvent is removed under reduced pressure, and the resulting crude aldehyde can be further purified by column chromatography if necessary.

Spectroscopic Data and Comparison

The validation of the final product, this compound, is confirmed by comparing its spectroscopic data with that of the starting material and known related compounds. The introduction of the allyl group at the C2 position and the conversion of the hydroxyl group to an aldehyde result in characteristic changes in the NMR, IR, and mass spectra.

Table 1: ¹H NMR Data Comparison (Predicted for Target Compound)

CompoundAr-H-CHO-OCH₃Allyl Group Protons
3,4-Dimethoxybenzaldehyde7.42 (dd, J=8.2, 1.8 Hz, 1H), 7.35 (d, J=1.8 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H)9.83 (s, 1H)3.94 (s, 3H), 3.92 (s, 3H)-
This compound~7.3 (d, J=8.5 Hz, 1H), ~6.9 (d, J=8.5 Hz, 1H)~10.2 (s, 1H)~3.9 (s, 3H), ~3.8 (s, 3H)~5.9 (m, 1H), ~5.1 (m, 2H), ~3.4 (d, J=6.5 Hz, 2H)

Table 2: ¹³C NMR Data Comparison (Predicted for Target Compound)

CompoundC=OAr-C-OCH₃Allyl Group Carbons
3,4-Dimethoxybenzaldehyde191.1154.0, 149.5, 130.2, 126.9, 110.8, 109.556.1, 56.0-
This compound~192~155, ~150, ~135, ~130, ~125, ~115~56~136, ~116, ~35

Table 3: Key IR and MS Data

Spectroscopic Data3,4-DimethoxybenzaldehydeThis compound
IR (cm⁻¹) ~1680 (C=O stretch, conjugated aldehyde), ~2820, ~2720 (C-H stretch, aldehyde)~1685 (C=O stretch, conjugated aldehyde), ~2825, ~2725 (C-H stretch, aldehyde), ~1640 (C=C stretch, allyl)
Mass Spectrum (m/z) 166 (M⁺)206 (M⁺)[2]

The predicted ¹H and ¹³C NMR data for this compound reflect the introduction of the allyl group, with characteristic signals for the vinyl and methylene protons and carbons. The downfield shift of the aldehyde proton in the ¹H NMR spectrum and the presence of the allyl C=C stretch in the IR spectrum are key indicators of the successful synthesis. The mass spectrum provides definitive confirmation of the molecular weight of the target compound.[2]

This guide provides a framework for the synthesis and spectroscopic validation of this compound. Researchers can utilize the provided experimental protocols and comparative spectroscopic data to confidently identify and characterize this important synthetic intermediate.

References

Assessing the In Vitro Efficacy of 2-Allyl-3,4-dimethoxybenzaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro efficacy of 2-Allyl-3,4-dimethoxybenzaldehyde and its structural analogs, focusing on their cytotoxic, antifungal, and antioxidant activities. The information presented is intended for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in the reviewed literature, this guide draws upon data from closely related eugenol and benzaldehyde analogs to provide a substantive comparison and explore structure-activity relationships.

Comparative Efficacy Data

The in vitro biological activities of this compound analogs are summarized below. The data is compiled from various studies and presented for easy comparison. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Cytotoxic Activity against Cancer Cell Lines

The cytotoxic potential of these analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value signifies higher potency.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Eugenol Analog 1 (17) MCF-7 (Breast)1.71[1]Doxorubicin1.74[1]
SKOV3 (Ovarian)1.84[1]Doxorubicin2.88[1]
PC-3 (Prostate)1.1[1]Doxorubicin2.61[1]
Eugenol Analog 2 (9) MCF-7 (Breast)2.09[1]--
SKOV3 (Ovarian)3.36[1]--
PC-3 (Prostate)2.85[1]--
Eugenol DU-145 (Prostate)>100--
5-allyl-3-nitrobenzene-1,2-diol DU-145 (Prostate)19.02[2]--
KB (Oral Carcinoma)18.11[2]--
4-allyl-2-methoxy-5-nitrophenyl acetate DU-145 (Prostate)21.5[2]--
KB (Oral Carcinoma)21.26[2]--
Bis-eugenol HL-60 (Leukemia)180[3]--
Eugenol HL-60 (Leukemia)23.7[4]--
Antifungal Activity

The antifungal efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AnalogFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Eugenol Candida albicans800[5]--
4-allyl-2-methoxy-5-nitrophenol Candida albicans62.5-125[6]--
Cryptococcus neoformans31.2-62.5[6]--
Isoeugenol Candida albicans100-250[6]--
Aspergillus niger100-250[6]--
2,3-Dimethoxybenzaldehyde -2.5 mM[7][8]--
Eugenol-imidazole 13 Candida albicans4.6 µM[9]Miconazole150.2 µM[9]
Dihydroeugenol-imidazole 14 Candida auris36.4 µM[9]Miconazole74.9 µM[9]
Fluconazole209.0 µM[9]
Antioxidant Activity (DPPH Radical Scavenging)

The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Compound/AnalogDPPH IC₅₀ (µM)Reference CompoundDPPH IC₅₀ (µM)
Eugenol 98 - 138[10]--
Eugenol Derivative (E5) High Activity--
4-allyl-2-methoxy-(4-nitrophenol) (E4) Active--

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100, 200 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well and incubate for 1.5-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Principle: A standardized suspension of the fungus is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that prevents visible turbidity is recorded as the MIC.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (typically ~5×10⁵ CFU/mL) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth without fungus).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical DPPH has a deep violet color in solution with a strong absorption at about 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a fixed volume of the DPPH solution (typically 0.1 mM in methanol) to each concentration of the test compound.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to illustrate the logical relationships and processes.

Experimental Workflow for In Vitro Efficacy Assessment

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Efficacy Assays cluster_data Data Analysis cluster_comparison Comparative Analysis start 2-Allyl-3,4-dimethoxy- benzaldehyde Analogs cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antifungal Antifungal Assay (MIC) start->antifungal antioxidant Antioxidant Assay (DPPH) start->antioxidant ic50_cyto IC50 Calculation cytotoxicity->ic50_cyto mic MIC Determination antifungal->mic ic50_antiox IC50 Calculation antioxidant->ic50_antiox comparison Comparison with Standard Drugs ic50_cyto->comparison mic->comparison ic50_antiox->comparison apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., DNA damage, ROS) stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion Regulate MOMP cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release cytochrome_c->caspase3 Apoptosome formation apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Action of 2-Allyl-3,4-dimethoxybenzaldehyde: A Comparative Guide to its Bioactive Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a bioactive compound is paramount. This guide provides a comparative analysis of the potential mechanisms of 2-Allyl-3,4-dimethoxybenzaldehyde, a promising derivative, by contrasting it with structurally similar and well-studied natural compounds: eugenol and vanillin. Experimental data on analogous compounds are presented to offer insights into the potential signaling pathways and molecular targets of this novel benzaldehyde derivative.

Recent research has highlighted the potential of this compound as a bioactive molecule, with studies suggesting its involvement in antioxidant and cytotoxic activities.[1] While direct and comprehensive studies on its specific mechanism of action are emerging, valuable insights can be drawn from the well-documented pathways of related phenolic compounds. This guide will delve into the established mechanisms of eugenol and vanillin to build a framework for understanding and validating the bioactivity of this compound.

Comparative Analysis of Bioactive Benzaldehyde Derivatives

To facilitate a clear comparison, the following table summarizes the known mechanisms of action and biological activities of this compound and its comparators, eugenol and vanillin.

FeatureThis compoundEugenolVanillin
Reported Biological Activities Antioxidant, Cytotoxic[1]Anti-inflammatory, Analgesic, Antimicrobial, Antioxidant, Neuroprotective[2][3][4]Anti-inflammatory, Neuroprotective, Antimicrobial, Antioxidant[5][6][7][8][9]
Postulated/Known Mechanism of Action Potential for modulation of oxidative stress pathways and induction of apoptosis.Interaction with cell membranes, inhibition of cyclooxygenase (COX) enzymes, modulation of transient receptor potential (TRP) ion channels, induction of apoptosis via mitochondrial pathway.[4][10][11]Inhibition of MAPK and NF-κB signaling pathways, potential involvement of the ATM/p53 pathway.[7][8]
Key Molecular Targets (Putative/Known) Not yet fully elucidated.COX-1, COX-2, TRPV1, TRPA1, various cellular membrane components.[10]Mitogen-activated protein kinases (MAPKs), Nuclear factor-kappa B (NF-κB), Ataxia-telangiectasia mutated (ATM), p53.[7][8]

Postulated Signaling Pathways for this compound

Based on the activities of its structural analogs, the anti-inflammatory and cytotoxic effects of this compound may be mediated through the modulation of key signaling pathways. The following diagrams illustrate these potential mechanisms.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Potential Anti-inflammatory Mechanism LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Compound This compound Compound->MAPK Inhibition Compound->NFkB Inhibition COX COX Enzymes Compound->COX Inhibition Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory COX->Pro_inflammatory

Caption: Postulated anti-inflammatory signaling pathway for this compound.

G cluster_0 Potential Cytotoxic Mechanism Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induction of Mitochondrial Stress Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols for Mechanism Validation

To validate the postulated mechanisms of action for this compound, the following experimental protocols, adapted from studies on analogous compounds, are recommended.

Western Blot Analysis for Inflammatory Pathway Proteins
  • Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

  • Methodology:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, IκBα, and p65.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities.

Cyclooxygenase (COX) Activity Assay
  • Objective: To assess the direct inhibitory effect of the compound on COX-1 and COX-2 enzyme activity.

  • Methodology:

    • Utilize a commercial COX fluorescent inhibitor screening assay kit.

    • Incubate purified COX-1 or COX-2 enzyme with the provided substrate (arachidonic acid) and a fluorescent probe in the presence or absence of this compound.

    • Measure the fluorescence intensity over time. A decrease in fluorescence indicates inhibition of COX activity.

    • Calculate the IC50 value for the compound against each COX isoenzyme.

Apoptosis Assay using Flow Cytometry
  • Objective: To quantify the induction of apoptosis in cancer cells treated with the compound.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., HeLa, HepG2) and treat with varying concentrations of this compound for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow

The following diagram illustrates a logical workflow for validating the mechanism of action of this compound.

G start Start: Postulate Mechanism (based on structural analogs) in_vitro In Vitro Assays start->in_vitro western_blot Western Blot (MAPK, NF-κB) in_vitro->western_blot cox_assay COX Activity Assay in_vitro->cox_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) in_vitro->apoptosis_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis cox_assay->data_analysis apoptosis_assay->data_analysis target_id Target Identification (e.g., Proteomics) data_analysis->target_id in_vivo In Vivo Validation (Animal Models) target_id->in_vivo conclusion Conclusion: Validated Mechanism of Action in_vivo->conclusion

Caption: Experimental workflow for validating the mechanism of action.

By leveraging the knowledge of well-characterized analogs and employing a systematic experimental approach, the scientific community can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2-Allyl-3,4-dimethoxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Allyl-3,4-dimethoxybenzaldehyde, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an acute oral toxicant and a skin irritant.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166, or NIOSH-approved goggles.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]
Skin and Body Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Always wash hands thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the handling area.[2]

Spill and Leak Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated to avoid inhalation of dust or vapors.

  • Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust formation.[2] For liquid spills, absorb with an inert material such as sand, vermiculite, or diatomite.[3]

  • Cleanup: After the material has been collected, clean the spill site.

  • Do Not Discharge to Drains: Prevent the chemical from entering drains or sewer systems.[4]

Disposal of Unused this compound

The primary and recommended method for the disposal of this compound is to consign it to a licensed professional waste disposal service.[3] The material should be disposed of in an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste chemical in a clearly labeled, sealed, and appropriate container. Ensure the container is compatible with the chemical.

  • Labeling: Label the container with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Harmful if swallowed," "Causes skin irritation").

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[2][4]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[5][6][7]

Disposal of Contaminated Materials and Empty Containers

Any materials contaminated with this compound, such as gloves, absorbent pads, or labware, should be treated as hazardous waste and disposed of accordingly.

Empty containers that held this chemical must be handled with care:

  • Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent.[8]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[8] Do not pour the rinsate down the drain.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste, though local regulations should be consulted.[8] Deface the original label before disposal.

Experimental Workflow for Chemical Disposal

cluster_prep Preparation cluster_eval Evaluation & Containment cluster_disposal Disposal Path A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Assess for Spills or Leaks B->C D Contain Spill with Inert Absorbent C->D Spill Detected E Package Unused Chemical in Labeled Container C->E No Spill D->E F Store in Designated Hazardous Waste Area E->F H Handle Empty Containers: Triple Rinse, Collect Rinsate E->H G Arrange for Collection by Licensed Disposal Service F->G I Dispose of Rinsed Container per Local Regulations H->I

References

Essential Safety and Operational Guide for 2-Allyl-3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Allyl-3,4-dimethoxybenzaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an aromatic aldehyde that requires careful handling to mitigate potential health risks. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1][2][3] Inhalation of dust or vapors may also cause respiratory irritation.[1][3][4]

A comprehensive personal protective equipment (PPE) strategy is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles or a Full-Face ShieldGoggles should conform to European standard EN 166 or OSHA 29 CFR 1910.133.[4][5] A full-face shield is recommended when pouring or if there is a risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable option.[4][7][8] Always inspect gloves for damage before use and employ proper glove removal techniques to avoid skin contact.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat with long sleeves or a chemical protective apron should be worn to protect skin and clothing.[6][8]
Footwear Closed-Toe ShoesShoes should be made of a material impervious to chemicals to protect against spills.[6]
Respiratory Protection Not typically required for small-scale use with adequate ventilation.For large-scale operations, in case of a spill, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4][9]

Operational Protocol: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Workflow for Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area and Equipment handle_transfer->post_clean After experiment post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound.

Detailed Handling and Storage Procedures:

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoiding Contact : Take measures to prevent contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][4] Keep it away from strong oxidizing agents and strong bases.[2][5]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

First Aid Measures:

Exposure Route First Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][4] If skin irritation occurs, seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][4] Seek medical attention if symptoms occur.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]

Spill Cleanup Protocol:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material like sand, vermiculite, or diatomite to absorb the spill.[3]

  • Collect : Sweep or shovel the absorbed material into a suitable, sealed container for disposal.[2][5]

  • Decontaminate : Wash the spill area thoroughly.

  • Waste : Dispose of the collected waste through an approved waste disposal plant.[1][2][4]

Disposal Plan

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.

Disposal Decision Tree:

start Chemical Waste for Disposal is_halogenated Is the waste halogenated? start->is_halogenated non_halogenated Segregate into Non-Halogenated Organic Waste Container is_halogenated->non_halogenated No halogenated Segregate into Halogenated Organic Waste Container is_halogenated->halogenated Yes approved_disposal Dispose through Approved Waste Management Service non_halogenated->approved_disposal halogenated->approved_disposal

Caption: Decision tree for the disposal of chemical waste.

Disposal Guidelines:

  • Waste Segregation : Do not dispose of this compound down the drain.[10] It should be collected in a designated and properly labeled container for organic chemical waste.[10][11] Segregate from incompatible materials.

  • Container Management : Ensure waste containers are made of a compatible material, are well-sealed, and are stored in a well-ventilated area.[11][12]

  • Professional Disposal : Arrange for the disposal of chemical waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[1][10]

  • Empty Containers : Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste.[13] Once clean, the container can be disposed of according to institutional protocols.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.